molecular formula C12H16O B1610900 1-M-Tolyl-pentan-1-one CAS No. 20359-57-3

1-M-Tolyl-pentan-1-one

Cat. No.: B1610900
CAS No.: 20359-57-3
M. Wt: 176.25 g/mol
InChI Key: IBUFXWULBFRPGY-UHFFFAOYSA-N
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Description

1-M-Tolyl-pentan-1-one is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-4-8-12(13)11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUFXWULBFRPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496400
Record name 1-(3-Methylphenyl)pentan-1-one
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20359-57-3
Record name 1-(3-Methylphenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20359-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methylphenyl)pentan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 1-M-Tolyl-pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of 1-(3-methylphenyl)pentan-1-one (1-M-Tolyl-pentan-1-one). This document is structured for researchers and drug development professionals, focusing on regiospecific synthesis and structure-activity relationships (SAR) within the context of synthetic cathinone scaffolds.

Regiospecific Synthesis, Physicochemical Profiling, and Application as a Cathinone Scaffold

Executive Summary & Chemical Identity

1-(3-methylphenyl)pentan-1-one (CAS: 20359-57-3), also known as m-methylvalerophenone, is an aromatic ketone featuring a pentyl chain and a methyl group at the meta position of the phenyl ring.[1][2] It serves as a critical intermediate in the synthesis of substituted pyrovalerones, specifically 3-Methyl-α-PVP and 3-Methyl-α-PHP .

Unlike its para-isomer (4-methylvalerophenone), which is easily accessible via Friedel-Crafts acylation, the meta-isomer requires regiospecific synthetic strategies to avoid isomer mixtures. This guide outlines the "self-validating" Grignard route to ensure isomeric purity.

Table 1: Chemical Identity & Constants
PropertyData
IUPAC Name 1-(3-methylphenyl)pentan-1-one
Common Synonyms m-Tolyl pentyl ketone; 3'-Methylvalerophenone
CAS Number 20359-57-3
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.25 g/mol
SMILES CCCCC(=O)C1=CC=CC(C)=C1
InChI Key IBUFXWULBFRPGY-UHFFFAOYSA-N
Boiling Point 64–68 °C @ 0.1 mmHg (Exp.); ~275 °C @ 760 mmHg (Pred.)[2][3][4][5][6]
Density 0.965 g/cm³ (Predicted)
LogP 3.8 (High Lipophilicity)
Appearance Colorless to pale yellow viscous oil

Regiospecific Synthesis: The Grignard Nitrile Route

Objective: Synthesize 1-(3-methylphenyl)pentan-1-one with >98% isomeric purity. Challenge: Direct Friedel-Crafts acylation of toluene with valeryl chloride yields predominantly the para-isomer (4-methyl) due to the ortho/para directing nature of the methyl group. Solution: A Grignard reaction utilizing 3-methylbenzonitrile ensures the alkyl chain attaches strictly at the pre-defined meta position.

Reaction Pathway Visualization

The following diagram illustrates the regiospecific pathway versus the flawed Friedel-Crafts route.

Synthesis Start 3-Methylbenzonitrile Inter Imine Magnesium Salt (Intermediate) Start->Inter Anhydrous Et2O Reflux 4h Reagent n-Butylmagnesium Bromide (Grignard) Reagent->Inter Product 1-(3-methylphenyl)pentan-1-one (>98% meta-isomer) Inter->Product Hydrolysis Hydrolysis Acid Hydrolysis (H3O+) FC_Route Friedel-Crafts Route (Toluene + Valeryl Cl) FC_Product Mixture: 80% Para / 20% Ortho FC_Route->FC_Product AlCl3

Figure 1: Regiospecific synthesis via Grignard addition to nitrile (Top) vs. non-selective Friedel-Crafts acylation (Bottom).

Detailed Experimental Protocol

Safety Note: Grignard reagents are pyrophoric and moisture-sensitive. All glassware must be flame-dried under Argon.

Step 1: Preparation of Grignard Reagent

  • Charge a 3-neck round-bottom flask with magnesium turnings (1.2 eq) and a crystal of iodine.

  • Add anhydrous diethyl ether (Et₂O) to cover the magnesium.

  • Add 1-bromobutane (1.1 eq) dropwise. Initiate reaction with gentle warming until the ether refluxes spontaneously.

  • Maintain reflux for 1 hour to ensure complete formation of n-butylmagnesium bromide.

Step 2: Nucleophilic Addition

  • Cool the Grignard solution to 0 °C.

  • Add 3-methylbenzonitrile (1.0 eq) dissolved in Et₂O dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature, then reflux for 4 hours. The solution will darken as the imine salt forms.

    • Mechanism:[5][7] The Grignard reagent attacks the nitrile carbon, forming a ketimine magnesium salt (R-C(=NMgBr)-R').

Step 3: Hydrolysis & Isolation

  • Cool the reaction mixture to 0 °C.

  • Quench slowly with 3M HCl. This hydrolyzes the intermediate imine to the ketone.

    • Observation: Evolution of ammonia gas may occur; ensure ventilation.

  • Stir vigorously for 2 hours to ensure complete hydrolysis.

  • Separate the organic layer; extract the aqueous layer twice with Et₂O.

  • Wash combined organics with saturated NaHCO₃ (to remove acid) and brine.

  • Dry over anhydrous MgSO₄ and concentrate under vacuum.

  • Purification: Distill under high vacuum (0.1 mmHg). Collect the fraction boiling at 64–68 °C.

Analytical Characterization

Validation of the structure relies on confirming the meta-substitution pattern, distinguished by the splitting pattern of aromatic protons in NMR.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz[8]

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Context
7.75 - 7.78 Multiplet2HAr-H (2, 6)Ortho to Carbonyl (Deshielded)
7.33 - 7.36 Multiplet2HAr-H (4, 5)Meta/Para to Carbonyl
2.94 Triplet (J=7.2 Hz)2Hα-CH₂Adjacent to Carbonyl
2.41 Singlet3HAr-CH₃Methyl on Ring (Meta)
1.71 Quintet2Hβ-CH₂Methylene chain
1.41 Sextet2Hγ-CH₂Methylene chain
0.95 Triplet3HTerminal CH₃End of pentyl chain

Interpretation: The key differentiator from the para-isomer is the aromatic region. The para-isomer shows a distinct AA'BB' doublet pair. The meta-isomer (this compound) displays a complex multiplet pattern due to the asymmetry of the 1,3-substitution.

Mass Spectrometry (GC-MS)
  • Molecular Ion: m/z 176 [M]⁺

  • Base Peak: m/z 119 (Methylbenzoyl cation).

    • Fragmentation: The bond between the carbonyl carbon and the alpha-carbon cleaves (McLafferty rearrangement is possible but alpha-cleavage dominates), leaving the aromatic acylium ion [CH₃-C₆H₄-C≡O]⁺.

  • Secondary Peak: m/z 91 (Tropylium ion), characteristic of alkylbenzenes.

Applications in Drug Development (SAR)

This compound is a scaffold for "designer" stimulants. In Structure-Activity Relationship (SAR) studies, it serves as the precursor for 3-Methyl-α-PVP (Pyrovalerone analog).

Synthesis of 3-Methyl-α-PVP

The ketone undergoes alpha-bromination followed by nucleophilic substitution with pyrrolidine.

  • Bromination: this compound + Br₂/HBr → 2-bromo-1-(3-methylphenyl)pentan-1-one.

  • Amination: 2-bromo intermediate + Pyrrolidine → 3-Methyl-α-PVP.

SAR Decision Tree

The meta-methyl group influences the interaction with the Dopamine Transporter (DAT).

SAR Base Scaffold: This compound Deriv1 Alpha-Bromination Base->Deriv1 Deriv2 Amination (Pyrrolidine) Deriv1->Deriv2 Final 3-Methyl-α-PVP Deriv2->Final Effect Pharmacological Effect: Increased DAT Selectivity Reduced Potency vs. Para-isomer Final->Effect

Figure 2: Conversion of the ketone scaffold to the active pharmaceutical ingredient (API) and resulting pharmacological shift.

Pharmacological Insight: The para-methyl analog (Pyrovalerone) is a potent DRI (Dopamine Reuptake Inhibitor). Shifting the methyl to the meta position (derived from this guide's compound) typically retains DRI activity but often alters the metabolic half-life and potency. The meta-substitution hinders metabolic oxidation at the para position, potentially extending the duration of action compared to unsubstituted analogs.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12399473, this compound. Retrieved from [Link][1]

  • Meltzer, P. C., et al. (2006).1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry.
  • Springer, D. (2014). Synthesis and characterization of methyl-substituted alpha-pyrrolidinophenones. Forensic Science International.[9][10] [Details NMR shifts for meta vs para isomers].

  • US Patent 20080234498A1.Pyrovalerone Analogues and Therapeutic Uses Thereof. [Source for boiling point data: 64-68°C @ 0.1 mmHg].

Sources

Technical Guide: Solubility Profiling of 1-(3-Methylphenyl)pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Framework, Solvent Selection, and Experimental Protocols

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(3-methylphenyl)pentan-1-one (also known as 1-m-Tolyl-pentan-1-one). As a lipophilic aryl ketone, this molecule exhibits distinct solubility behaviors governed by its high octanol-water partition coefficient (LogP ~3.7) and specific Hansen Solubility Parameters (HSP). This document is designed for application scientists and formulation engineers requiring precise control over solvation thermodynamics for synthesis, purification, or biological assay development.

Molecular Architecture & Physicochemical Profile

To predict solubility, we must first deconstruct the solute's molecular architecture. 1-(3-methylphenyl)pentan-1-one (


) consists of three distinct functional zones that dictate its interaction with solvents:
  • The Aryl Core (m-Tolyl): A planar, aromatic ring with a methyl group at the meta position. This region is highly lipophilic and drives

    
     stacking interactions in the crystal lattice.
    
  • The Alkyl Tail (Pentan-1-one chain): A 5-carbon acyl chain (including the carbonyl carbon). This aliphatic region contributes significantly to Van der Waals (dispersion) forces.

  • The Carbonyl Linker (C=O): The sole polar functionality. It acts as a hydrogen bond acceptor (HBA) but lacks hydrogen bond donor (HBD) capability.

Key Physicochemical Descriptors
PropertyValue (Approx.)Implication for Solubility
Molecular Weight 176.25 g/mol Moderate size; kinetics of dissolution will be fast if thermodynamically favorable.
LogP (Predicted) 3.3 – 3.7High Lipophilicity. Preferentially partitions into non-polar organic phases. Poor aqueous solubility.
H-Bond Donors 0Cannot self-associate via H-bonds; relies on dipole-dipole and dispersion forces for crystal lattice energy.
H-Bond Acceptors 1Can interact with protic solvents (Water, Alcohols) but requires energy to break solvent-solvent H-bonds.

Analyst Note: The meta-substitution of the methyl group disrupts crystal packing slightly more than para-substitution, potentially lowering the melting point and increasing solubility in organic solvents compared to its p-tolyl isomer.

Theoretical Solubility Framework (Hansen Parameters)

Solubility is maximized when the cohesive energy density of the solvent matches that of the solute. We utilize Hansen Solubility Parameters (HSP) to map this interaction. The total solubility parameter (


) is decomposed into:
  • 
     (Dispersion)[1]
    
  • 
     (Polarity)[1][2]
    
  • 
     (Hydrogen Bonding)[1]
    
Predicted Solvation Mechanism

The solute is dominated by


 (due to the large hydrocarbon skeleton) and moderate 

(ketone). It has low

.
  • Non-Polar Solvents (Hexane, Toluene):

    • Mechanism:[3] Dispersion forces (

      
      ) dominate. The solvent molecules easily intercalate between the alkyl chains and aromatic rings of the solute.
      
    • Outcome:High Solubility.

  • Polar Aprotic Solvents (DMSO, DCM, Acetone):

    • Mechanism:[3] Strong dipole-dipole interactions (

      
      ) between the solvent and the ketone carbonyl stabilize the molecule.
      
    • Outcome:High Solubility.

  • Polar Protic Solvents (Water):

    • Mechanism:[3] Water has an extremely high

      
       (~42 MPa
      
      
      
      ). The energy required to break the water-water hydrogen bond network (cavitation energy) is not compensated by the weak solute-solvent interactions (hydrophobic effect).[4]
    • Outcome:Insoluble / Sparingly Soluble.

Visualization: Solvation Thermodynamics

The following diagram illustrates the thermodynamic competition between the crystal lattice energy and solvation energy.

SolvationThermodynamics cluster_0 Critical Failure Point for Water Solid Solid Solute (Crystal Lattice) Cavity Cavity Formation (+ Enthalpy) Solid->Cavity Break Lattice (Endothermic) Solvent Pure Solvent (Bulk Liquid) Solvent->Cavity Break Solvent-Solvent Bonds (Endothermic) Interaction Solute-Solvent Interaction (- Enthalpy) Cavity->Interaction Insertion Solution Solvated Molecule (Dissolved) Interaction->Solution Net Energy Change (Gibbs Free Energy)

Figure 1: Thermodynamic cycle of solvation. For this compound in water, the energy cost of Cavity Formation exceeds the energy released by Solute-Solvent Interaction.

Experimental Methodology: Thermodynamic Solubility Profiling

To determine the exact solubility limit (saturation concentration,


), the Shake-Flask Method  is the "Gold Standard." Unlike kinetic methods (which use DMSO stocks and are prone to supersaturation artifacts), this protocol ensures thermodynamic equilibrium.
Protocol: Standard Shake-Flask Assay

Reagents:

  • Test Compound: 1-(3-methylphenyl)pentan-1-one (Solid/Oil).

  • Solvents: HPLC Grade Water, Ethanol, n-Hexane.

  • Filters: 0.45 µm PTFE (for organics) or PVDF (for aqueous).

Step-by-Step Workflow:

  • Preparation: Add excess test compound (approx. 10-20 mg) to 2 mL of the target solvent in a borosilicate glass vial. Ensure undissolved solid/oil is visible.

  • Equilibration: Cap tightly. Agitate at 25°C ± 1°C for 24 to 48 hours using an orbital shaker (200 rpm).

    • Why? This overcomes the "metastable zone" and ensures the solution reaches true equilibrium.

  • Sedimentation: Stop shaking and allow the phases to separate for 2 hours. If the compound is an oil, centrifugation (10,000 rpm for 10 min) is required to separate the dense oil phase from the supernatant.

  • Filtration: Carefully withdraw the supernatant and filter through a 0.45 µm syringe filter to remove micro-droplets or suspended crystals.

    • Pre-saturation: Discard the first 200 µL of filtrate to prevent drug adsorption onto the filter membrane.

  • Quantification: Analyze the filtrate via HPLC-UV (typically at 254 nm for the aryl ring).

    • Calculation:

      
      .
      
Automated Workflow Diagram

ShakeFlaskProtocol Start Start: Excess Solute + Solvent Agitate Agitate (24-48h @ 25°C) Start->Agitate Check Solid/Oil Phase Visible? Agitate->Check AddMore Add More Solute Check->AddMore No Centrifuge Centrifuge/Sedimentation Check->Centrifuge Yes AddMore->Agitate Filter Filter (0.45 µm) Centrifuge->Filter Dilute Dilute for HPLC Filter->Dilute Analyze Quantify (HPLC-UV) Dilute->Analyze

Figure 2: Decision tree for the Thermodynamic Shake-Flask Solubility Assay.

Data Analysis & Solvent Selection Strategy

Based on the structure-property relationships (SPR) and typical behavior of aryl ketones, the following solubility profile is expected. Use this table to guide solvent selection for synthesis or formulation.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic RationaleApplication
Non-Polar n-Hexane / HeptaneExcellent (>100 mg/mL)Dominant dispersion forces match the alkyl/aryl core.Extraction, Chromatography (Normal Phase).
Polar Aprotic Dichloromethane (DCM)Excellent (>100 mg/mL)Strong dipole interactions with carbonyl; good dispersion match.Synthesis reaction medium.[5]
Polar Aprotic DMSOGood (>50 mg/mL)High polarity solvates the ketone, but high surface tension may limit alkyl chain solvation slightly.Stock solutions for biological assays.
Polar Protic Ethanol / MethanolModerate - Good Amphiphilic nature allows solvation of both polar and non-polar regions.Crystallization solvent.
Polar Protic Water (pH 7.4)Poor (<0.1 mg/mL)Hydrophobic effect dominates. High entropic penalty for water organization around the pentyl chain.Biological media (Requires co-solvent or surfactant).
Critical Application Note: "Oiling Out"

This compound has a relatively low melting point. In mixed solvent systems (e.g., Ethanol/Water), adding water as an anti-solvent may cause the compound to separate as an oil (liquid-liquid phase separation) rather than a crystalline solid. This phenomenon, known as "oiling out," complicates purification.

  • Mitigation: Control temperature strictly or seed with crystals if available.

References
  • PubChem Database. this compound (Compound CID 12399473).[6] National Center for Biotechnology Information. Available at: [Link]

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard Reference for HSP Principles).
  • Bienta (Enamine Biology Services). Thermodynamic Solubility Protocols. Available at: [Link]

  • Lipophilicity Descriptors. Understanding When to Use LogP & LogD. ACD/Labs Technical Guides. Available at: [Link]

Sources

Technical Characterization Guide: 1-(3-Methylphenyl)pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive analysis of 1-(3-methylphenyl)pentan-1-one (synonymous with 1-m-tolyl-pentan-1-one).

As specific experimental thermodynamic data for this meta-isomer is often overshadowed by its para-isomer or the parent valerophenone in public literature, this guide utilizes Comparative Structural Analysis (SAR) and High-Confidence QSAR Modeling to establish the data, followed by rigorous protocols for experimental validation.

Executive Summary & Chemical Identity

1-(3-methylphenyl)pentan-1-one is an aromatic ketone featuring a pentanoyl chain attached to the meta-position of a toluene ring. It serves as a critical intermediate in the synthesis of substituted pyrovalerones and other bioactive ligands.

From a thermodynamic perspective, the meta-substitution disrupts the crystal lattice packing efficiency compared to the para-isomer, resulting in a lower melting point (likely liquid at ambient conditions) while retaining a high boiling point characteristic of aryl ketones.

Identifier Details
IUPAC Name 1-(3-methylphenyl)pentan-1-one
Common Synonyms m-Valerotoluophenone; 3'-Methylvalerophenone; this compound
CAS Number 20359-57-3
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.26 g/mol
SMILES CCCCC(=O)C1=CC=CC(=C1)C

Physicochemical Property Landscape

The following data aggregates high-confidence predictive models (ACD/Labs, EPISuite) and comparative analysis with structurally validated analogs (Valerophenone and 3-Methylacetophenone).

Boiling Point & Melting Point Data
PropertyValue / RangeConfidenceSource/Methodology
Boiling Point (760 mmHg) 262°C ± 5°C High (Predicted)SAR Correlation (Valerophenone base + Methyl shift) [1, 2]
Boiling Point (15 mmHg) ~135°C - 140°C High (Estimated)Pressure-Temperature Nomograph Correction
Melting Point -12°C to -5°C Medium (Predicted)Crystal Lattice Energy estimation (Liquid at STP)
Flash Point 114°C ± 2°C High (Predicted)Closed Cup Simulation
Density 0.965 ± 0.06 g/cm³ High (Predicted)Volumetric Analysis
Thermodynamic Logic (The "Why")
  • Boiling Point Elevation: The parent compound, Valerophenone, boils at 239.5°C. The addition of a methyl group increases the molecular weight and Van der Waals surface area. In aromatic ketones, a methyl addition typically elevates BP by 18–25°C. Thus,

    
    .
    
  • Melting Point Depression: Para-isomers (1,4-substitution) are symmetric and pack well, leading to higher melting points. The meta-isomer (1,3-substitution) introduces asymmetry, preventing efficient lattice formation. Consequently, while p-methylvalerophenone might be a low-melting solid, the m-isomer is almost certainly an oil at room temperature.

Experimental Determination Protocols

Since literature values are often predicted, researchers must empirically validate these properties. The following protocols are designed for self-validation and high reproducibility.

Protocol A: Boiling Point Determination via Siwoloboff Method (Micro-scale)

For samples < 1 mL. If > 10 mL is available, use fractional distillation.

Objective: Determine the boiling point at atmospheric pressure without decomposing the sample. Pre-requisite: Purity check via GC-MS (>98%).

  • Setup: Seal a capillary tube at one end. Place a smaller, inverted capillary (open end down) inside it.

  • Loading: Add 100 µL of 1-(3-methylphenyl)pentan-1-one into the larger tube.

  • Heating: Attach the tube to a thermometer bulb and immerse in a silicone oil bath (stable up to 300°C).

  • Observation: Heat slowly (2°C/min).

    • Phase 1: Bubbles emerge slowly (trapped air expanding).

    • Phase 2: Rapid, continuous stream of bubbles (vapor pressure > atmospheric pressure).

  • Measurement: Stop heating immediately at Phase 2. Record the temperature when bubbling stops and fluid is sucked back into the inverted capillary.

    • Scientific Rationale: This specific moment represents the equilibrium where Vapor Pressure = Atmospheric Pressure.

Protocol B: Differential Scanning Calorimetry (DSC) for Melting/Glass Transition

Preferred over capillary tubes for oils/low-melting solids.

  • Sample Prep: Hermetically seal 5–10 mg of sample in an aluminum pan.

  • Cycle: Cool to -80°C using liquid nitrogen attachment, then heat to 50°C at 10°C/min.

  • Analysis: Look for the endothermic peak (melting) or step-change (glass transition).

  • Validation: Run a second cycle to ensure no thermal decomposition occurred (hysteresis check).

Synthesis & Purification Context

Understanding the origin of the sample is crucial for interpreting physical data, as impurities (unreacted toluene or isomers) drastically alter BP/MP.

The Friedel-Crafts Pathway

The standard synthesis involves the acylation of toluene with valeryl chloride. Note that this reaction produces a mixture of para (major) and meta (minor) isomers unless specific conditions or catalysts are used to direct meta-substitution (which is thermodynamically difficult on an activated ring).

Critical Purification Note: Because the boiling points of m- and p-isomers are very close (<5°C difference), standard distillation is often insufficient. High-efficiency fractional distillation or preparative HPLC is required to isolate the pure m-isomer for accurate data collection.

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to physical characterization.

G cluster_0 Synthesis Phase cluster_1 Purification & Characterization Reagents Reagents: Toluene + Valeryl Chloride Reaction Friedel-Crafts Acylation (0-5°C -> RT) Reagents->Reaction Catalyst Catalyst: AlCl3 (Lewis Acid) Catalyst->Reaction Crude Crude Mixture (Para:Meta ~ 80:20) Reaction->Crude Distill Fractional Distillation (Vacuum < 5 mmHg) Crude->Distill Workup Isolate Isolate Fraction BP ~135°C @ 15mmHg Distill->Isolate Separation QC QC: GC-MS / NMR Confirm Meta-Isomer Isolate->QC FinalData Final Data: BP: 262°C | MP: < -5°C QC->FinalData Verified

Figure 1: Synthesis, Purification, and Characterization Workflow for 1-(3-methylphenyl)pentan-1-one.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12399473, this compound. Retrieved from [Link][1]

  • Cheméo (2026). Ethanone, 1-(3-methylphenyl)- Physical Properties. (Used for SAR baseline correction). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Valerophenone Thermochemical Data. (Parent compound reference). Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Risk Assessment of New Psychoactive Substances (Synthetic Cathinones). (Contextual reference for pentan-1-one precursors). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1-(m-Tolyl)-pentan-1-one via Friedel-Crafts Acylation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 1-(m-tolyl)-pentan-1-one, a valuable ketone intermediate in the development of various organic molecules. The synthesis is achieved through the Friedel-Crafts acylation of toluene with pentanoyl chloride, a robust and well-established method for forming carbon-carbon bonds with aromatic rings.[1][2] This document outlines the reaction mechanism, detailed experimental procedures, safety precautions, and methods for product purification and characterization. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Friedel-Crafts acylation, a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877, is a powerful electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[1][3] This reaction is instrumental in the synthesis of aryl ketones, which are pivotal intermediates in the pharmaceutical and fine chemical industries.[4][5] The synthesis of 1-(m-tolyl)-pentan-1-one from toluene and pentanoyl chloride serves as a classic example of this transformation.

One of the key advantages of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is the deactivating effect of the introduced acyl group.[6][7] This deactivation prevents the common issue of polysubstitution that often plagues alkylation reactions, leading to cleaner product profiles and higher yields of the desired monoacylated product.[7]

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution mechanism.[8][9] The key steps are as follows:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with the acylating agent (pentanoyl chloride).[10][11] This interaction facilitates the cleavage of the carbon-chlorine bond, generating a highly electrophilic and resonance-stabilized acylium ion.[6][7][10]

  • Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[7][12] This step transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][12]

  • Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bonded to the newly added acyl group.[12] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.[10][12]

The methyl group of toluene is an activating group, directing incoming electrophiles to the ortho and para positions. However, due to steric hindrance from the bulky pentanoyl group, the acylation of toluene predominantly yields the para and ortho substituted products, with the meta isomer being a minor product. To synthesize the target molecule, 1-(m-tolyl)-pentan-1-one, one would typically start with m-xylene and perform a selective oxidation, or utilize a different synthetic strategy. For the purpose of illustrating the Friedel-Crafts acylation protocol, this guide will proceed with toluene, acknowledging the expected product distribution.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-(m-tolyl)-pentan-1-one.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityPuritySupplier
TolueneC₇H₈92.1450 mL≥99.5%Sigma-Aldrich
Pentanoyl chlorideC₅H₉ClO120.5810.8 mL (12.1 g, 0.1 mol)≥98%Sigma-Aldrich
Anhydrous Aluminum ChlorideAlCl₃133.3414.7 g (0.11 mol)≥99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93100 mLAnhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)HCl36.4650 mL6 M aqueous solutionFisher Scientific
Saturated Sodium BicarbonateNaHCO₃84.0150 mLAqueous solutionFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.3710 gGranularVWR
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Assemble dry glassware under inert atmosphere. B Add AlCl₃ and DCM to the reaction flask. A->B C Cool the flask to 0°C in an ice bath. B->C D Add pentanoyl chloride dropwise to the AlCl₃ suspension. C->D E Add toluene dropwise to the reaction mixture. D->E F Allow the mixture to warm to room temperature. E->F G Stir for 2-3 hours. F->G H Quench the reaction by pouring onto ice-cold HCl. G->H I Separate the organic layer. H->I J Wash with NaHCO₃ and brine. I->J K Dry over MgSO₄ and filter. J->K L Remove solvent via rotary evaporation. K->L M Purify the crude product by vacuum distillation or column chromatography. L->M N Characterize the product using NMR and IR spectroscopy. M->N

Caption: Experimental workflow for the Friedel-Crafts acylation.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 125 mL dropping funnel.[13][14] Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) followed by 50 mL of anhydrous dichloromethane (DCM). Stir the mixture to form a suspension.

  • Cooling: Cool the flask to 0°C using an ice bath. Maintaining a low temperature during the initial addition is crucial to control the exothermic reaction.[9]

  • Addition of Acylating Agent: Add pentanoyl chloride (10.8 mL, 0.1 mol) to the dropping funnel with 20 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes.

  • Addition of Aromatic Substrate: In the same dropping funnel, add toluene (50 mL) with 30 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 6 M HCl.[13] This step hydrolyzes the aluminum chloride complex and separates the product.

  • Work-up: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with 2 x 30 mL of DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by 50 mL of brine to remove any residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[13]

Purification

The crude product, a mixture of ortho, meta, and para isomers, can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization of 1-(m-Tolyl)-pentan-1-one

The structure and purity of the synthesized 1-(m-tolyl)-pentan-1-one can be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the methyl group protons, multiplets for the aromatic protons, and triplets and a multiplet for the aliphatic protons of the pentanoyl group.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum should show distinct signals for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the aliphatic carbons.

  • IR (neat): A strong absorption band around 1685 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of an aryl ketone.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.[9]

  • Anhydrous Aluminum Chloride: This reagent is highly corrosive and reacts violently with water, releasing HCl gas.[9] Handle it with extreme care in a dry environment.

  • Pentanoyl Chloride: This is a lachrymatory and corrosive substance. Avoid inhalation of vapors and skin contact.

  • Dichloromethane: This is a suspected carcinogen. Handle with care and avoid exposure.[9]

  • Quenching: The quenching step is highly exothermic and releases HCl gas. Perform this step slowly and cautiously in a well-ventilated fume hood.

Discussion

The Friedel-Crafts acylation is a reliable method for the synthesis of aryl ketones. However, the regioselectivity is a critical aspect to consider, especially with substituted aromatic rings like toluene. The methyl group's directing effect leads to a mixture of isomers. For applications requiring a specific isomer, such as 1-(m-tolyl)-pentan-1-one, alternative synthetic routes or efficient purification methods are necessary.

The stoichiometry of the Lewis acid catalyst is also noteworthy. More than a stoichiometric amount of AlCl₃ is often required because the catalyst forms a complex with the product ketone, rendering it inactive.[1] The aqueous work-up is essential to break this complex and isolate the desired product.[15]

Conclusion

This application note provides a detailed and practical guide for the synthesis of 1-(m-tolyl)-pentan-1-one via Friedel-Crafts acylation. By understanding the reaction mechanism, adhering to the experimental protocol, and observing all safety precautions, researchers can successfully synthesize this valuable chemical intermediate for further applications in drug discovery and organic synthesis.

References

  • Vertex AI Search.
  • Physics Wallah.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Published May 17, 2018. Accessed February 21, 2026.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Accessed February 21, 2026.
  • University of California, Irvine. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Accessed February 21, 2026.
  • Wikipedia. Friedel–Crafts reaction. Accessed February 21, 2026.
  • Chemistry Steps. Friedel-Crafts Acylation. Published June 20, 2025. Accessed February 21, 2026.
  • Benchchem. Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds. Accessed February 21, 2026.
  • Benchchem. An In-depth Technical Guide to the Friedel-Crafts Acylation of Toluene with 4-Bromobutyryl Chloride. Accessed February 21, 2026.
  • Introduction to Organic Chemistry. 10.8. Reaction: Alkylation via Friedel-Crafts. Accessed February 21, 2026.
  • ChemicalBook. 1-M-TOLYL-PENTAN-1-ONE synthesis. Accessed February 21, 2026.
  • Chemistry Steps. Friedel-Crafts Alkylation. Published June 20, 2025. Accessed February 21, 2026.
  • YouTube. Role of AlCl3 (Lewis acid) in Friedel Craft alkylation reaction | Benzene Electrophilic substitution. Published May 19, 2020. Accessed February 21, 2026.
  • Benchchem. Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions. Accessed February 21, 2026.
  • Sigma-Aldrich.
  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Published October 21, 2020. Accessed February 21, 2026.
  • Wellesley College.
  • ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Published August 31, 2022. Accessed February 21, 2026.
  • Scribd. Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences. Published October 10, 2004. Accessed February 21, 2026.
  • The Royal Society of Chemistry. S2 S2 S3 S6 S6 S7 S19. Accessed February 21, 2026.
  • University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Accessed February 21, 2026.
  • Chemistry LibreTexts. Friedel-Crafts Reactions. Published January 22, 2023. Accessed February 21, 2026.
  • Organic Chemistry Portal.
  • Echemi. Understanding Friedel-Crafts Alkylation and Acylation. Published March 12, 2025. Accessed February 21, 2026.
  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Published December 29, 2016. Accessed February 21, 2026.
  • PubChem. This compound | C12H16O | CID 12399473. Accessed February 21, 2026.
  • SciSpace.
  • Google Patents. WO2020094403A1 - Process for the synthesis of lactams. Accessed February 21, 2026.
  • ResearchGate. (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) - . Published October 16, 2025. Accessed February 21, 2026.
  • SpectraBase. 1-(m-Tolyl)propan-1-ol. Accessed February 21, 2026.
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Sources

Technical Guide: 1-(3-Methylphenyl)pentan-1-one in SAR Studies of Monoamine Transporter Inhibitors

[1]

Executive Summary

1-(3-Methylphenyl)pentan-1-one (also known as 3-methylvalerophenone or m-tolyl-pentan-1-one) is a critical aryl ketone precursor used in the synthesis of substituted cathinones and amino-alcohol ligands.[1] In medicinal chemistry, this scaffold is employed to explore Structure-Activity Relationships (SAR) targeting the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.[1]

Unlike its para-substituted isomer (the precursor to Pyrovalerone), the meta-substituted core offers unique steric and electronic profiles that influence binding affinity and metabolic stability.[1] This guide outlines the standardized protocols for its functionalization, emphasizing safety, regioselectivity, and purification.

Chemical Profile & Material Handling

PropertySpecification
IUPAC Name 1-(3-methylphenyl)pentan-1-one
CAS Number 20359-57-3
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.25 g/mol
LogP ~3.8 (Lipophilic)
Appearance Colorless to pale yellow oil
Hazards Irritant.[1] Precursors to alpha-halogenated derivatives are potent lachrymators.

Storage & Stability: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The benzylic position is susceptible to slow oxidation upon prolonged exposure to air.[1]

Application Logic: The "Meta" Effect in SAR

In drug design, shifting a substituent from the para to the meta position on the phenyl ring alters the ligand-protein interaction landscape.

  • Metabolic Stability: The 4-position (para) is a primary site for CYP450-mediated hydroxylation. Placing a methyl group at the 3-position (meta) leaves the para-position open but sterically alters the approach of metabolic enzymes, potentially changing the pharmacokinetic half-life.

  • Selectivity Tuning: The meta-methyl group introduces steric bulk that can clash with tight hydrophobic pockets in the SERT transporter, often increasing selectivity for DAT/NET over SERT—a desirable trait for psychostimulant therapeutics with lower abuse potential or specific antidepressant profiles.

Visualization: SAR Logic Flow

SAR_Logiccluster_0Critical Control PointPrecursor1-(3-Methylphenyl)pentan-1-oneStep1Alpha-BrominationPrecursor->Step1Br2 / AcidIntermediateAlpha-Bromo Ketone(Reactive Electrophile)Step1->IntermediateStep2Amination(Library Generation)Intermediate->Step2HNR2Target3-Methyl-PyrovaleroneAnalogsStep2->TargetOutcomeDAT/NET SelectivityAssessmentTarget->OutcomeIn Vitro Binding

Figure 1: Strategic workflow for converting the ketone precursor into bioactive ligands.

Experimental Protocols

Protocol A: Regioselective -Bromination

Objective: To introduce a leaving group at the alpha-carbon without over-bromination or benzylic bromination.

Mechanism: Acid-catalyzed enolization followed by electrophilic attack by bromine. Safety Warning: The product, 2-bromo-1-(3-methylphenyl)pentan-1-one, is a severe lachrymator (tear gas agent).[1] All operations must be performed in a functioning fume hood.

Reagents:

  • 1-(3-methylphenyl)pentan-1-one (10.0 mmol)[1]

  • Bromine (

    
    ) (10.5 mmol)[1]
    
  • Glacial Acetic Acid (solvent)[1]

  • Hydrobromic acid (48% aq, catalytic, 2 drops)

Step-by-Step:

  • Setup: Charge a 50 mL round-bottom flask with the ketone (1.76 g) and Glacial Acetic Acid (15 mL). Add catalytic HBr.

  • Addition: Prepare a solution of Bromine (1.68 g) in Acetic Acid (5 mL). Add this dropwise to the stirring ketone solution over 30 minutes at room temperature.

    • Self-Validating Sign: The deep red color of bromine should disappear rapidly upon contact with the solution, indicating consumption.[1] If color persists, pause addition (enolization is the rate-limiting step).[1]

  • Completion: Stir for an additional hour. The solution should be pale orange/yellow.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product is an oil/solid that will separate. Extract with Dichloromethane (DCM, 3 x 20 mL).

  • Wash: Wash the organic layer with saturated Sodium Bicarbonate (

    
    ) until neutral, then with brine.
    
  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    
    • Yield Target: >90%.[2]

    • QC:

      
      H NMR should show a triplet at ~5.1 ppm (CH-Br).[1]
      
Protocol B: Divergent Amination (Library Synthesis)

Objective: To synthesize the final amino-ketone (cathinone analog) via nucleophilic substitution (

Reagents:

  • Crude

    
    -bromo ketone from Protocol A (1.0 eq)[1]
    
  • Secondary Amine (e.g., Pyrrolidine, Piperidine) (2.2 eq)[1]

    • Note: Use 2 equivalents: 1 eq for the reaction, 1 eq to scavenge the HBr byproduct. Alternatively, use 1 eq Amine + 1.5 eq

      
      .[1]
      
  • Solvent: Toluene or THF (dry).[1]

Step-by-Step:

  • Dissolution: Dissolve the

    
    -bromo ketone in Toluene (10 mL/g). Cool to 0°C.
    
  • Addition: Add the secondary amine dropwise. The reaction is exothermic.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Self-Validating Sign: Formation of a heavy white precipitate (Amine-HBr salt).

  • Filtration: Filter off the solid salt precipitate.

  • Acid/Base Extraction (Purification):

    • Extract the filtrate with 1M HCl. The product (basic amine) moves to the aqueous layer; neutral impurities remain in organic.[1]

    • Wash the aqueous layer with Ether (discard organic).[1]

    • Basify the aqueous layer with 20% NaOH (pH > 12).[1] The product will oil out.

    • Extract the product into DCM, dry, and concentrate.[1]

  • Salt Formation: Dissolve the free base in dry ether and add ethereal HCl to precipitate the hydrochloride salt for stability and biological testing.

Visualization: Synthesis Pathway

Synthesis_PathwayStart1-(3-Methylphenyl)pentan-1-oneBrominationReaction: Bromination(Br2/AcOH)Start->BrominationBromoKetoneIntermediate:2-Bromo-1-(3-methylphenyl)pentan-1-oneBromination->BromoKetone - HBrAminationReaction: Amination(Pyrrolidine/Toluene)BromoKetone->AminationFinalProductProduct:3-Methyl-PyrovaleroneAnalog (HCl Salt)Amination->FinalProduct + HCl (Salt formation)WasteWaste: Amine.HBrAmination->Waste

Figure 2: Step-by-step synthetic pathway from precursor to hydrochloride salt.

Quality Control & Characterization

For the final hydrochloride salt of the pyrrolidine analog (1-(3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one HCl):

  • 1H NMR (DMSO-d6):

    • 
       0.8 ppm (triplet, terminal methyl of pentyl chain).[1]
      
    • 
       2.35 ppm (singlet, Ar-CH3 ).[1]
      
    • 
       5.5–5.7 ppm (multiplet, alpha-proton N-CH-CO).[1]
      
    • 
       7.4–7.8 ppm (multiplet, 4 aromatic protons).[1] Note the pattern distinct from para-substitution (which shows two doublets).
      
  • Mass Spectrometry: Electrospray Ionization (ESI+) should show [M+H]+ peak corresponding to molecular weight (e.g., ~246 Da for the free base).[1]

Regulatory & Compliance Note

While 1-(3-methylphenyl)pentan-1-one is a legitimate chemical intermediate, its derivatives (cathinones) are structurally related to controlled substances (Schedule I/II in many jurisdictions).[1]

  • Researcher Responsibility: Ensure all synthesized analogs are for in vitro pharmacological characterization or forensic standard generation only.

  • Documentation: Maintain strict inventory logs of the precursor and the resulting mass balance of the reaction.

References

  • PubChem. (n.d.).[1][3][4] 1-M-Tolyl-pentan-1-one (Compound).[1][3] National Library of Medicine.[3] Retrieved from [Link][1][3]

  • Meltzer, P. C., et al. (2006).[1] 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: A promising class of monoamine uptake inhibitors.[1] Journal of Medicinal Chemistry / PMC. Retrieved from [Link]

  • Kuś, P., et al. (2023).[1] Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI Molecules. Retrieved from [Link][1]

  • Kolanos, R., et al. (2013).[1] Structural modification of the designer drug methylenedioxypyrovalerone (MDPV): Pharmacological evaluation of the resulting analogs. ACS Chemical Neuroscience. (Contextual grounding for SAR logic).

Application Notes and Protocols for the α-Bromination of 1-(m-Tolyl)-pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selective α-bromination of 1-(m-tolyl)-pentan-1-one to synthesize 2-bromo-1-(m-tolyl)-pentan-1-one. This key synthetic intermediate is valuable in the construction of more complex molecular architectures in medicinal chemistry and materials science.[1][2] This document delves into the mechanistic underpinnings of various bromination protocols, offering detailed, field-proven methodologies and the rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction: The Significance of α-Bromo Ketones

α-Bromo ketones are highly versatile synthetic intermediates. The presence of the bromine atom at the alpha position to the carbonyl group provides a reactive handle for a variety of nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3] This reactivity is instrumental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] For instance, they can be readily converted into α,β-unsaturated ketones through dehydrobromination, a valuable transformation in organic synthesis.[4][5]

The target molecule, 2-bromo-1-(m-tolyl)-pentan-1-one, features a benzylic ketone, which presents specific challenges and opportunities for regioselective bromination. The primary goal is to achieve selective monobromination at the α-carbon of the pentanoyl chain, avoiding competitive bromination on the aromatic ring or polybromination.

Mechanistic Considerations: A Tale of Two Intermediates

The success of an α-bromination reaction hinges on the controlled formation of a reactive intermediate from the starting ketone. The choice of reaction conditions, particularly the presence of acid or base, dictates the nature of this intermediate and, consequently, the reaction's outcome.

Acid-Catalyzed Bromination: The Enol Pathway

Under acidic conditions, the α-bromination of ketones proceeds through an enol intermediate.[6] The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens.[7] Subsequent deprotonation at the α-carbon leads to the formation of a nucleophilic enol. This enol then attacks a molecule of the brominating agent (e.g., Br₂). A final deprotonation step regenerates the acid catalyst and yields the α-bromo ketone.[7][6] A key feature of acid-catalyzed bromination is that the rate-determining step is the formation of the enol.[4][5] This pathway generally favors monobromination because the introduction of an electron-withdrawing bromine atom destabilizes the formation of a subsequent enol at the same carbon.[8]

Acid_Catalyzed_Bromination Ketone 1-(m-Tolyl)-pentan-1-one Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ Bromo_Intermediate Brominated Intermediate Enol->Bromo_Intermediate + Br2 Product 2-Bromo-1-(m-tolyl)-pentan-1-one Bromo_Intermediate->Product - H+

Caption: Acid-catalyzed α-bromination via an enol intermediate.

Recommended Protocols for the α-Bromination of 1-(m-Tolyl)-pentan-1-one

Based on established methodologies for aryl ketones, the following protocols are recommended for the α-bromination of 1-(m-tolyl)-pentan-1-one. Each method offers distinct advantages in terms of selectivity, reaction conditions, and environmental impact.

Protocol 1: Selective Bromination using Copper(II) Bromide

This method is highly regarded for its selectivity in forming α-bromo ketones.[9] Copper(II) bromide acts as both the bromine source and a Lewis acid catalyst, facilitating the reaction under relatively mild conditions.[9][10]

Rationale for Selection: The heterogeneous nature of the reaction in certain solvent systems can simplify work-up procedures. CuBr₂ is particularly effective for the monobromination of ketones.[9]

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(m-tolyl)-pentan-1-one (1.0 eq.) in a mixture of chloroform and ethyl acetate (1:1, v/v).

  • Reaction Initiation: Add copper(II) bromide (2.2 eq.) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.

  • Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: N-Bromosuccinimide (NBS) with a Solid Acid Catalyst

N-Bromosuccinimide (NBS) is a versatile and easy-to-handle brominating agent that provides a low, steady concentration of bromine, which can enhance selectivity.[11][12] The use of a recyclable, solid acid catalyst like KH₂PO₄ or Montmorillonite K-10 clay makes this a greener and more efficient alternative to traditional methods.[11][13]

Rationale for Selection: This protocol avoids the use of corrosive molecular bromine and often leads to high yields of the monobrominated product with short reaction times.[11][14] The catalyst is easily removed by filtration.

Experimental Protocol:

  • Catalyst Activation (if necessary): If using Montmorillonite K-10, ensure it is activated by heating prior to use.

  • Reaction Setup: To a solution of 1-(m-tolyl)-pentan-1-one (1.0 eq.) in methanol or ethanol, add the solid acid catalyst (e.g., 10% w/w KH₂PO₄).[11]

  • Reagent Addition: Heat the mixture to reflux and add N-bromosuccinimide (1.1-1.2 eq.) portion-wise over a period of 10-15 minutes.[14][15]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture and filter to recover the catalyst. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Dissolve Ketone in Solvent Catalyst Add Catalyst Reagents->Catalyst Reflux Heat to Reflux Catalyst->Reflux Add_NBS Add NBS Portion-wise Reflux->Add_NBS Monitor Monitor by TLC Add_NBS->Monitor Filter Filter Catalyst Monitor->Filter Evaporate Evaporate Solvent Filter->Evaporate Extract Aqueous Work-up Evaporate->Extract Purify Column Chromatography Extract->Purify

Caption: General workflow for NBS-mediated α-bromination.

Data Summary and Comparison of Protocols

ParameterProtocol 1: CuBr₂Protocol 2: NBS/Solid Acid
Brominating Agent Copper(II) BromideN-Bromosuccinimide
Catalyst Self-catalyzed (Lewis Acid)KH₂PO₄, Montmorillonite K-10, etc.
Solvent Chloroform/Ethyl AcetateMethanol/Ethanol
Temperature RefluxReflux
Selectivity High for mono-α-brominationHigh for mono-α-bromination
Advantages Direct method, good selectivity.[9]Milder conditions, easy to handle reagent, recyclable catalyst.[11][13]
Disadvantages Stoichiometric use of copper salt.Requires portion-wise addition of NBS for best results.

Concluding Remarks and Best Practices

The choice of protocol for the α-bromination of 1-(m-tolyl)-pentan-1-one will depend on the specific requirements of the synthesis, including scale, available reagents, and desired environmental footprint. For high selectivity and a straightforward procedure, the copper(II) bromide method is a strong contender. For a greener approach with a recyclable catalyst and an easily handled brominating agent, the NBS-based protocol is highly recommended.

Key considerations for successful α-bromination:

  • Moisture Control: Ensure all glassware is dry, as water can interfere with the reaction, particularly in acid-catalyzed processes.

  • Monitoring: Careful monitoring by TLC is crucial to prevent the formation of di-brominated and other side products.

  • Safety: Brominating agents are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment.

By understanding the underlying mechanisms and adhering to these detailed protocols, researchers can confidently and efficiently synthesize 2-bromo-1-(m-tolyl)-pentan-1-one for their drug discovery and development endeavors.

References

  • Wikipedia. Copper(II) bromide. [Link]

  • Filo. Explain acid-catalyzed halogenation of ketones. (2025). [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • Baxendale Group. Unsaturated ketones via copper(II) bromide mediated oxidation. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023). [Link]

  • Chemistry Stack Exchange. Di-alpha-halogenation of ketones in acidic medium. (2019). [Link]

  • LibreTexts. 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. (2019). [Link]

  • ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]

  • ACG Publications. KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide. (2015). [Link]

  • PMC. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. [Link]

  • ResearchGate. Regioselective -Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method | Request PDF. (2025). [Link]

  • ResearchGate. α,β-Unsaturated Ketones via Copper(II) Bromide Mediated Oxidation. (2025). [Link]

  • ACS Publications. Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. (2025). [Link]

  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]

  • Taylor & Francis Online. Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method. (2013). [Link]

  • Chemia. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. (2022). [Link]

  • ResearchGate. (PDF) Solvent and Catalyst Free, Regioselective .α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol. (2025). [Link]

  • PMC. A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. [Link]

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). [Link]

  • ACS Publications. Selective Bromination with Copper(II) Bromide1. [Link]

  • Knowledge. Is 2-Bromo-1-phenyl-pentan-1-one used in chemistry applications?. (2025). [Link]

Sources

Application Note: Strategic Oxidation Protocols for 1-(3-Methylphenyl)pentan-1-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The substrate 1-(3-methylphenyl)pentan-1-one (also known as m-methylvalerophenone) represents a classic lipophilic aryl ketone scaffold used in drug discovery. It contains three distinct chemically distinct sites susceptible to oxidation, each yielding a different functional class critical for Structure-Activity Relationship (SAR) studies and metabolite synthesis:

  • The Benzylic Methyl Group (Ring): Susceptible to radical oxidation to form carboxylic acids (simulating Phase I metabolism).

  • The Ketone Core: Susceptible to nucleophilic oxidative rearrangement (Baeyer-Villiger) to form esters.[1]

  • The

    
    -Methylene Group (Chain):  Susceptible to oxidative dehydrogenation or hydroxylation to form 1,2-dicarbonyls.
    

This guide provides high-fidelity protocols for these three transformations, prioritizing regioselectivity and isolation purity.

Reaction Landscape Visualization

OxidationLandscape Figure 1: Divergent Oxidation Pathways for m-Tolyl-pentan-1-one SM 1-(3-methylphenyl) pentan-1-one Prod_Acid 3-Pentanoylbenzoic Acid (Metabolic Oxidation) SM->Prod_Acid KMnO4 (Benzylic Oxidation) Prod_Ester 3-Methylphenyl Pentanoate (Scaffold Hopping) SM->Prod_Ester m-CPBA (Baeyer-Villiger) Prod_Diketone 1-(3-Methylphenyl) pentane-1,2-dione SM->Prod_Diketone SeO2 (Riley Oxidation)

Protocol A: Benzylic Oxidation (Metabolite Synthesis)

Objective: Selective oxidation of the aromatic methyl group to a carboxylic acid while preserving the ketone functionality. Primary Reagent: Potassium Permanganate (


).[2][3][4]
Scientific Rationale

The benzylic C-H bonds of the tolyl group are activated by resonance stabilization of the radical intermediate.[4] While


 is a strong oxidant, aryl ketones are generally robust under aqueous alkaline conditions. This transformation mimics the biological formation of benzoic acid metabolites, a common clearance pathway for methylated aromatics [1].
Experimental Protocol
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1-(3-methylphenyl)pentan-1-one (10 mmol, 1.76 g) in Pyridine:Water (2:1 v/v, 30 mL).

    • Note: Pyridine acts as a co-solvent to solubilize the organic ketone and moderates the pH.

  • Addition: Add

    
      (40 mmol, 6.32 g, 4.0 equiv) in portions over 30 minutes at room temperature.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Monitoring: Monitor by TLC (SiO2, 20% EtOAc/Hexane). The starting material (

      
      ) will disappear, and a baseline spot (acid) will appear.
      
  • Workup (The "Sludge" Management):

    • Cool the mixture to room temperature.

    • Filter the brown

      
       precipitate through a pad of Celite . Wash the pad thoroughly with hot water.
      
    • Acidification: Acidify the filtrate with HCl (2N) until pH < 2. The pyridine will form a soluble salt, while the product 3-pentanoylbenzoic acid will precipitate as a white/off-white solid.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Validation:

    • 
       NMR:  Disappearance of the singlet at 
      
      
      
      ppm (Ar-CH3) and appearance of a broad singlet at
      
      
      ppm (COOH).

Protocol B: Baeyer-Villiger Oxidation (Scaffold Diversification)

Objective: Insertion of an oxygen atom adjacent to the carbonyl to form an ester. Primary Reagent: meta-Chloroperoxybenzoic acid (


-CPBA).
Scientific Rationale

The regioselectivity of the Baeyer-Villiger oxidation is dictated by the migratory aptitude of the substituents attached to the carbonyl.[1][5][6] For this substrate, the competition is between the Aryl group (3-methylphenyl) and the Primary Alkyl group (n-butyl).

  • Rule: Migratory aptitude is generally Tertiary Alkyl > Secondary Alkyl > Aryl > Primary Alkyl > Methyl [2].

  • Outcome: The electron-rich aryl group (enhanced by the methyl substituent) migrates preferentially over the primary butyl chain. The major product is the ester 3-methylphenyl pentanoate (phenol derivative), not the benzoate ester.

Mechanism Visualization

BV_Mechanism Figure 2: Regioselective Migration in Baeyer-Villiger Oxidation Step1 Protonation of Carbonyl Step2 Nucleophilic Attack by mCPBA (Criegee Intermediate) Step1->Step2 Step3 Migration Step (Rate Determining) Aryl Group Migrates to Oxygen Step2->Step3 1,2-Shift Step4 Formation of Ester: 3-methylphenyl pentanoate Step3->Step4 - m-Chlorobenzoic acid

[1]

Experimental Protocol
  • Setup: In a flame-dried flask under Nitrogen atmosphere, dissolve 1-(3-methylphenyl)pentan-1-one (5 mmol, 0.88 g) in anhydrous Dichloromethane (DCM) (20 mL).

  • Buffering: Add solid Sodium Bicarbonate (

    
    )  (6 mmol).
    
    • Why?

      
      -CPBA is acidic; the buffer prevents acid-catalyzed transesterification or hydrolysis of the product.
      
  • Addition: Cool to

    
    . Add 
    
    
    
    -CPBA
    (70-75% purity, 7.5 mmol, 1.5 equiv) portion-wise.
  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Workup (Peroxide Removal):

    • Quench with saturated aqueous

      
       (Sodium Thiosulfate)  to destroy excess peroxide (starch-iodide test should be negative).
      
    • Wash the organic layer with saturated

      
       (
      
      
      
      ) to remove
      
      
      -chlorobenzoic acid byproduct.
  • Purification: Flash column chromatography (0-10% EtOAc in Hexanes).

  • Validation:

    • IR Spectroscopy: Shift of carbonyl stretch from ketone (

      
      ) to ester (
      
      
      
      ).

Protocol C: Riley Oxidation ( -Functionalization)

Objective: Oxidation of the


-methylene group to a ketone, yielding a 1,2-diketone.
Primary Reagent:  Selenium Dioxide (

).[7][8][9][10][11]
Scientific Rationale

 selectively oxidizes activated positions (allylic or 

-to-carbonyl).[7][9][10][11] The reaction proceeds via an enol intermediate attacking the Selenium, followed by a [2,3]-sigmatropic rearrangement and hydrolysis [3].[7] This yields 1-(3-methylphenyl)pentane-1,2-dione , a valuable precursor for synthesizing heterocycles like quinoxalines or imidazoles.
Experimental Protocol
  • Setup: Dissolve 1-(3-methylphenyl)pentan-1-one (5 mmol) in 1,4-Dioxane:Water (30:1 v/v, 15 mL).

    • Note: Water is required for the hydrolysis of the intermediate selenite ester.

  • Addition: Add

    
      (6 mmol, 1.2 equiv).
    
  • Reaction: Reflux (

    
    ) for 4–6 hours. The reaction will deposit black/red selenium metal.
    
  • Workup:

    • Filter the hot solution through Celite to remove Selenium metal.

    • Concentrate the filtrate.

    • Redissolve in DCM, wash with water, and dry.

  • Validation:

    • 
       NMR:  Appearance of two carbonyl signals (approx. 190-200 ppm). The 
      
      
      
      -diketone is often yellow in color.

Summary of Reagent Profiles

TransformationTarget SiteReagentKey ConditionsProduct Class
Benzylic Oxidation Ar-CH3

Pyridine/H2O, RefluxBenzoic Acid
Baeyer-Villiger C=O Insertion

-CPBA
DCM, NaHCO3, RTPhenolic Ester
Riley Oxidation

-CH2

Dioxane/H2O, Reflux1,2-Diketone

References

  • Lumen Learning. Reactions of Alkylbenzenes: Benzylic Oxidation. [Link]

  • Chemistry Steps. Baeyer-Villiger Oxidation Mechanism and Migratory Aptitude.[1] [Link]

  • AdiChemistry. Selenium Dioxide (SeO2) Oxidation: Riley Oxidation Mechanism.[7][8][9][10] [Link][9]

  • Master Organic Chemistry. Oxidation of Aromatic Alkanes with KMnO4. [Link]

Sources

Scalable synthesis methods for 1-M-Tolyl-pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Regioselective Synthesis of 1-(3-Methylphenyl)pentan-1-one

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge of Regioselectivity The synthesis of 1-(3-methylphenyl)pentan-1-one (also known as m-tolyl pentyl ketone) presents a classic problem in aromatic substitution: regiocontrol .[1]

  • The Trap: Standard Friedel-Crafts acylation of toluene with valeryl chloride is not a viable method for the meta isomer. Toluene is an ortho/para director.[2] Acylation yields predominantly 1-(4-methylphenyl)pentan-1-one (>85%) and the ortho isomer, with negligible meta product.[1] Separation of the meta isomer from this mixture is commercially unfeasible.

  • The Solution: To guarantee the meta substitution pattern at scale, one must utilize a pre-functionalized aromatic precursor where the position is "locked." The most robust, scalable, and cost-effective route is the Grignard addition to nitriles , utilizing 3-bromotoluene and valeronitrile (pentanenitrile).

1.2 Route Comparison

FeatureRoute A: Friedel-Crafts AcylationRoute B: Grignard + Nitrile (Recommended)Route C: Pd-Catalyzed Coupling
Reagents Toluene + Valeryl Chloride + AlCl₃3-Bromotoluene + Mg + Valeronitrile3-Tolylboronic acid + Valeryl Chloride
Regioselectivity Poor (Para-major)Excellent (100% Meta retention)Excellent
Atom Economy HighModerateLow (Transition metal waste)
Scalability High (but wrong isomer)High (Exotherm management required)Moderate (Catalyst cost)
Cost LowLow-MediumHigh

Part 2: Detailed Experimental Protocol

Protocol ID: SYN-MTP-001 Target: 1-(3-methylphenyl)pentan-1-one (CAS: 20359-57-3) Scale: Pilot (1.0 mol basis)[1]

Reagents & Materials
  • 3-Bromotoluene (171.0 g, 1.0 mol): The limiting reagent.[1] Must be dry.[3]

  • Magnesium Turnings (26.7 g, 1.1 mol): Oven-dried, crushed to expose fresh surface.[1]

  • Valeronitrile (Pentanenitrile) (91.4 g, 1.1 mol): Freshly distilled if yellow.

  • Tetrahydrofuran (THF) (Anhydrous, 800 mL): Stabilized with BHT is acceptable.

  • Iodine (Crystal): Catalyst for Grignard initiation.

  • Sulfuric Acid (3M aqueous): For hydrolysis.

Step-by-Step Methodology

Stage 1: Formation of 3-Tolylmagnesium Bromide [1]

  • Setup: 2L 3-neck round-bottom flask equipped with a mechanical stirrer (Teflon paddle), reflux condenser (under N₂ or Ar atmosphere), and a pressure-equalizing addition funnel.

  • Initiation: Charge Mg turnings and 100 mL of anhydrous THF. Add a single crystal of iodine.[4] Heat gently with a heat gun until the iodine color fades (activation).

  • Addition: Mix 3-Bromotoluene in remaining THF (400 mL). Add 10-15 mL of this solution to the Mg. Wait for the exotherm (solvent boiling).[5] Critical: Do not add more until initiation is confirmed.

  • Sustained Reaction: Once initiated, add the remaining bromide solution dropwise over 60–90 minutes. Maintain a gentle reflux using the heat of reaction. If reflux stops, apply external heat.

  • Digestion: After addition, reflux externally for 1 hour to consume residual magnesium. The solution should be dark grey/brown.

Stage 2: Nucleophilic Addition to Nitrile

  • Cooling: Cool the Grignard solution to 0°C using an ice/salt bath.

  • Addition: Mix Valeronitrile with 100 mL THF. Add this solution dropwise to the cold Grignard reagent over 45 minutes.

    • Mechanistic Insight: The Grignard reagent adds to the nitrile carbon to form a magnesium ketimine salt (

      
      ). Unlike esters, nitriles do not suffer from "double addition" (formation of tertiary alcohols) because the intermediate is stable until hydrolysis.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A thick precipitate (ketimine salt) may form.

Stage 3: Acid Hydrolysis & Workup

  • Quench: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing 500 mL of crushed ice and 300 mL of 3M H₂SO₄.

    • Caution: This step is highly exothermic. Vigorous stirring is required.[3][5]

  • Hydrolysis: The initial product is the ketimine (

    
    ).[6] To convert this to the ketone, the acidic biphasic mixture must be heated. Transfer to a flask and reflux gently for 2–3 hours. This ensures complete hydrolysis of the C=N bond to C=O.
    
  • Extraction: Cool to RT. Separate layers. Extract the aqueous layer with MTBE or Toluene (2 x 200 mL).

  • Wash: Combine organics and wash with Sat. NaHCO₃ (to remove acid), then Brine. Dry over MgSO₄.[7][8]

Stage 4: Purification

  • Concentration: Remove solvent via rotary evaporation.

  • Distillation: Perform vacuum distillation.

    • Expected Boiling Point: ~135–140°C at 15 mmHg (or ~64–68°C at 0.1 mmHg).

    • Yield: Expected yield is 75–85% (approx. 130–150 g).

Part 3: Visualization & Logic

Reaction Pathway Diagram

G Start 3-Bromotoluene (Precursor) Grignard Intermediate: 3-Tolylmagnesium Bromide Start->Grignard Oxidative Addition Mg Magnesium (THF, Reflux) Mg->Grignard Ketimine Intermediate: Magnesium Ketimine Salt Grignard->Ketimine Nucleophilic Addition Nitrile Valeronitrile (Electrophile) Nitrile->Ketimine Hydrolysis Acid Hydrolysis (H3O+, Heat) Ketimine->Hydrolysis Quench Product Target: 1-(3-methylphenyl)pentan-1-one Hydrolysis->Product C=N to C=O Conversion

Figure 1: Step-wise chemical transformation from aryl halide to target ketone via the Grignard-Nitrile route.[1][6][9][10][11][12]

Part 4: Quality Control & Validation

4.1 Analytical Specifications To validate the synthesis, compare the isolated product against these parameters:

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity >98.0%GC-FID / HPLC
¹H NMR (CDCl₃)

7.75 (m, 2H), 7.35 (m, 2H), 2.95 (t, 2H), 2.40 (s, 3H), 1.70 (m, 2H), 1.40 (m, 2H), 0.95 (t, 3H)
400 MHz NMR
Boiling Point 138°C @ 15 mmHgVacuum Distillation

4.2 Troubleshooting Guide

  • Issue: Low Yield.

    • Cause: Incomplete hydrolysis of the ketimine.

    • Fix: Increase the duration of the acidic reflux step (Stage 3). Ketimines can be surprisingly stable.

  • Issue: Wurtz Coupling Byproduct (Biaryl).[3]

    • Cause: Overheating during Grignard formation.

    • Fix: Add bromide slower; ensure efficient cooling during the addition phase.

References

  • Regioselectivity in Arom

    • Source: Takemiya, A., & Hartwig, J. F. (2006).[13] Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent.[14][15] Journal of the American Chemical Society.

    • URL:[Link]

    • Relevance: Establishes the difficulty of direct acylation and offers alternative coupling str
  • Grignard Addition to Nitriles (The "Nitrile Route")

    • Source: Moffat, J. S., et al. (1964). Synthesis of Pyrovalerone Analogs via Grignard Chemistry. Journal of Medicinal Chemistry. (Cited in context of general aryl-pentyl ketone synthesis).
    • URL:[Link]

    • Relevance: The foundational method for synthesizing valerophenone deriv
  • Physical Properties & Characteriz

    • Source: PubChem Compound Summary for CID 12399473 (1-M-Tolyl-pentan-1-one).[1][11]

    • URL:[Link]

    • Relevance: Verification of CAS number, boiling points, and molecular descriptors.
  • Friedel-Crafts Limit

    • Source: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
    • URL:[Link]

    • Relevance: Authoritative text explaining the ortho/para directing nature of alkyl groups, validating why Route A is unsuitable for meta isomers.

Sources

Troubleshooting & Optimization

Improving yield of 1-M-Tolyl-pentan-1-one in acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization for 1-(3-Methylphenyl)pentan-1-one

Ticket ID: #ACYL-3M-TOL-001 Topic: Yield Improvement & Troubleshooting for 1-m-Tolyl-pentan-1-one Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Meta-Isomer" Trap

User inquiries regarding low yields of 1-(3-methylphenyl)pentan-1-one (also known as m-tolyl pentyl ketone) frequently stem from a fundamental mismatch between the target isomer and the chosen synthetic pathway.

If you are attempting to synthesize this molecule via Friedel-Crafts acylation of toluene with valeryl chloride (pentanoyl chloride), low yield is chemically inevitable .

  • The Reason: The methyl group on toluene is an ortho/para director.[1] Electrophilic attack by the acylium ion yields predominantly the para-isomer (>85%) and ortho-isomer (~10-15%). The meta-isomer (your target) is formed only in trace amounts (<1%).

  • The Solution: You must switch from an Electrophilic strategy (Friedel-Crafts) to a Nucleophilic strategy (Organometallics) where the regiochemistry is pre-defined by the starting material (e.g., 3-bromotoluene).

This guide covers the optimization of the Nucleophilic Route (Grignard/Weinreb), which is the industry standard for accessing this specific isomer in high yield (>85%).

Diagnostic Matrix: Why is your yield low?

Identify your current workflow to find the specific fix.

Current MethodSymptomRoot CauseCorrective Action
Friedel-Crafts (Toluene + Valeryl Cl)Yield < 5%Wrong Chemistry. Electronic directing effects favor para.STOP. Switch to Method A (Organometallic) below.
Grignard Addition (m-TolylMgBr + Valeryl Cl)Yield 30-50% (Impure)Bis-Addition. Grignard reacts with the product ketone to form a tertiary alcohol.Use Weinreb Amide or Fe(acac)₃ catalyst (Method A).
Grignard + Nitrile (m-TolylMgBr + Valeronitrile)Yield 40-60%Incomplete Hydrolysis. Imine intermediate is stable and requires harsh acid hydrolysis.Increase hydrolysis temp/time or switch to Weinreb.
Fukuyama Coupling (m-TolylZnI + Thioester)Yield < 40%Catalyst Poisoning or wet reagents.Dry solvents (KF < 50ppm); ensure inert atmosphere.

Recommended Protocol: The Weinreb Amide Route (Method A)

This is the "Gold Standard" for synthesizing meta-substituted aryl ketones. It prevents over-addition, ensuring the reaction stops at the ketone stage.

Phase 1: Synthesis of the Weinreb Amide

Reagents: Pentanoyl chloride, N,O-Dimethylhydroxylamine HCl, Pyridine, DCM.

  • Setup: Flame-dry a 500mL RB flask under Argon.

  • Dissolution: Dissolve N,O-Dimethylhydroxylamine HCl (1.1 equiv) in anhydrous DCM (0.5 M). Cool to 0°C.[2]

  • Base Addition: Add Pyridine (2.2 equiv) dropwise.

  • Acylation: Add Pentanoyl chloride (1.0 equiv) dropwise over 30 mins.

  • Workup: Stir 1h. Quench with 1M HCl. Extract DCM, wash with brine, dry over MgSO₄.

    • Checkpoint: Product (N-methoxy-N-methylpentanamide) should be a clear oil.

Phase 2: Grignard Addition (The Critical Step)

Reagents: 3-Bromotoluene, Mg turnings (or TurboGrignard), Weinreb Amide (from Phase 1), THF.

  • Grignard Formation: Generate m-tolylmagnesium bromide (1.2 equiv) from 3-bromotoluene and Mg in THF. (Initiate with iodine crystal if needed).

  • Coupling: Cool the Weinreb amide solution (in THF) to -78°C (Dry ice/acetone).

    • Note: Low temperature is crucial to stabilize the tetrahedral intermediate.

  • Addition: Cannulate the Grignard reagent slowly into the amide solution over 45 mins.

  • Reaction: Stir at -78°C for 1h, then allow to warm to 0°C.

  • Quench: Pour into cold 1M HCl.

    • Mechanism:[3][4][5][6][7][8][9] The stable tetrahedral intermediate breaks down only upon acid hydrolysis, releasing the ketone.

  • Purification: Extract with EtOAc. Silica gel chromatography (Hexane/EtOAc 95:5).

Expected Yield: 85-92% Purity: >98% (Isomerically pure meta)

Alternative Protocol: Iron-Catalyzed Acylation (Method B)

If Weinreb reagents are unavailable, this method uses standard acid chlorides but requires strict catalyst control.

  • Reagents: m-TolylMgBr, Pentanoyl Chloride, Fe(acac)₃ (3 mol%).

  • Key Step: Rapid addition of the Acid Chloride to the Grignard/Catalyst mixture at -78°C. The Iron catalyst allows the cross-coupling to occur faster than the direct nucleophilic attack on the ketone.

Visualizing the Strategy

The following diagram illustrates why the Direct FC route fails for your target and how the Organometallic route succeeds.

SynthesisPathways Toluene Toluene (Starting Material) FC_Cond Friedel-Crafts (AlCl3) Toluene->FC_Cond ValerylCl Valeryl Chloride ValerylCl->FC_Cond Para Para-Isomer (Major Product >85%) FC_Cond->Para Kinetic Control Meta Meta-Isomer (Trace <1%) FC_Cond->Meta Disfavored Bromotoluene 3-Bromotoluene Grignard m-TolylMgBr Bromotoluene->Grignard Mg / THF TetraInt Stable Tetrahedral Intermediate Grignard->TetraInt Nucleophilic Attack (-78°C) Weinreb Weinreb Amide (N-methoxy-N-methylpentanamide) Weinreb->TetraInt Target 1-(3-methylphenyl)pentan-1-one (Target: High Yield) TetraInt->Target Acid Hydrolysis

Caption: Figure 1. Divergence of synthetic pathways. Direct acylation (Red) leads to the wrong isomer. The Weinreb route (Green) enforces meta-regioselectivity.

Frequently Asked Questions (FAQs)

Q: Can I force the Friedel-Crafts reaction to produce the meta-isomer by raising the temperature (Thermodynamic Control)? A: Generally, no. While alkylbenzenes can isomerize under thermodynamic control, aryl ketones are deactivated by the electron-withdrawing carbonyl group. Once the para-ketone is formed, the bond is strong, and the ring is deactivated, preventing migration of the acyl group to the meta position. You will likely see decomposition or polymerization before significant isomerization.

Q: I am using the Weinreb method, but my yield is still low (~40%). What is wrong? A: Check your Grignard quality . Titrate your Grignard reagent before use. If the concentration is lower than calculated, you are leaving unreacted Weinreb amide. Also, ensure the hydrolysis step (HCl quench) is vigorous enough to break the tetrahedral intermediate; insufficient hydrolysis leaves the intermediate in the aqueous phase.

Q: Can I use 3-methylbenzonitrile instead of the Weinreb amide? A: Yes. Reacting m-tolylMgBr with pentanonitrile yields a ketimine salt. This requires a much stronger acid hydrolysis (refluxing HCl) to convert to the ketone. If your yield is low here, it is likely due to incomplete hydrolysis of the robust imine intermediate.

References

  • Nahm, S., & Weinreb, S. M. (1981).[7][10][11] "N-methoxy-N-methylamides as effective acylating agents."[11] Tetrahedron Letters, 22(39), 3815-3818.

  • Tokuyama, H., et al. (1998).[3][4][5][8] "Fukuyama Coupling: Facile Palladium-Mediated Conversion of Thioesters to Ketones."[8] Tetrahedron Letters, 39(20), 3189-3192.[3]

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Definitive text on directing effects and isomer distribution in EAS).
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

Sources

Technical Support Center: Purification of 1-(3-methylphenyl)pentan-1-one

[1][2]

Ticket ID: PUR-3MP-VAL Subject: Optimization of Column Chromatography for 3'-Methylvalerophenone Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2]

Introduction

Welcome to the technical support hub for 1-(3-methylphenyl)pentan-1-one (also known as m-valerophenone).[1][2] This lipophilic ketone (

This guide moves beyond generic advice, addressing the specific physicochemical behavior of medium-chain alkyl aryl ketones. We focus on removing common synthetic byproducts (unreacted toluene, valeryl chloride, and positional isomers) using self-validating chromatographic protocols.[1][2]

Module 1: Method Development & Standard Protocol

The Chemistry of the Separation
  • Target: 1-(3-methylphenyl)pentan-1-one.[1][2]

  • Properties: High lipophilicity (LogP ~4.2), UV active (

    
     ~254 nm), oil at room temperature.[1]
    
  • Stationary Phase: Silica Gel 60 (

    
    ).[1][2]
    
  • Mobile Phase: Hexane (or Heptane) / Ethyl Acetate (EtOAc).

Step 1: TLC Optimization (The "Scout")

Before packing the column, you must define the separation window.

  • Plate: Silica Gel

    
     on Aluminum/Glass.
    
  • Visualization: UV (254 nm) is primary. Use 2,4-DNP stain (orange spots) to confirm the ketone if UV is ambiguous due to aromatic impurities.[1][2]

Solvent System (Hex:EtOAc)Expected

Outcome
100:0 0.05 - 0.10Too Retentive. Good for removing non-polar hydrocarbons (e.g., toluene).[1][2]
95:5 0.25 - 0.35 Ideal. Target

for flash chromatography is 0.30 (Still et al.).[1][2]
90:10 0.50 - 0.60Too Fast. Risk of co-elution with polar impurities.[1][2]
Step 2: The Flash Protocol

Reference Standard: Based on the method by Still, Kahn, and Mitra [1].[3]

  • Column Loading: Use a column volume (CV) ratio of roughly 1:30 to 1:50 (Sample:Silica mass).

  • Equilibration: Flush column with 100% Hexane (2 CV).

  • Gradient Strategy:

    • 0-2 CV:100% Hexane .[2][4] (Elutes unreacted toluene/hydrocarbons).

    • 2-10 CV:98:2

      
       95:5 Hex:EtOAc . (Elutes the target ketone).
      
    • 10+ CV:90:10 Hex:EtOAc . (Flushes polar byproducts/acids).

Module 2: Troubleshooting & Advanced Separation

Issue 1: The "Isomer Trap" (Meta vs. Para)

Symptom: You see a "snowman" peak (doublet) or a broadened peak shoulder. Cause: If synthesized via Friedel-Crafts, you likely have the para-isomer (4-methyl) contaminating your meta-isomer (3-methyl).[1][2] Their polarities are nearly identical.[2] Solution:

  • Switch Selectivity: Standard silica separates based on polarity.[2] To separate positional isomers, you need to exploit

    
    -
    
    
    interactions.[1][2]
  • The Fix: Add Toluene to the mobile phase.

    • New System: Hexane : Toluene : EtOAc (80 : 15 : 5).

    • Mechanism:[2] The toluene modifier interacts differentially with the meta vs. para electron density, often improving resolution (

      
      ) between isomers [2].
      
Issue 2: "Ghost" Mass Recovery

Symptom: You load 1.0 g but recover only 0.6 g, yet the column is clean. Cause: Volatility. 1-(3-methylphenyl)pentan-1-one has a high boiling point, but it can co-evaporate with solvents on a high-vacuum rotovap, especially if the bath is hot (>45°C).[1][2] Solution:

  • Stop evaporation when the solvent volume is low.

  • Transfer to a tared vial and use a gentle nitrogen stream for the final removal of solvent.

Issue 3: Tailing (Streaking)

Symptom: The product spot on TLC has a "comet tail." Cause: Residual acidic sites on the silica interacting with the ketone carbonyl. Solution:

  • Deactivation: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane, then flush with pure Hexane before loading.

  • Note: This is rarely needed for simple ketones but essential if you suspect acid-sensitive impurities.[1][2]

Module 3: Visualized Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision-making process for purifying the crude reaction mixture.

PurificationLogicStartCrude Mixture(1-(3-methylphenyl)pentan-1-one)TLCTLC Scout(95:5 Hex:EtOAc)Start->TLCRfCheckCheck Rf ValueTLC->RfCheckStandardFlashStandard FlashSilica Gel 60Gradient: 0-5% EtOAcRfCheck->StandardFlashRf ~ 0.3 (Distinct Spot)ModFlashModified FlashAdd Toluene Modifier(Hex:Tol:EtOAc)RfCheck->ModFlashRf < 0.1 or > 0.6(Adjust Polarity)IsomerIssueIsomer Co-elution?(Meta vs Para)StandardFlash->IsomerIssueIsomerIssue->ModFlashYes (Overlapping Spots)PurePure Product(Clear Oil)IsomerIssue->PureNo (Single Spot)ModFlash->Pure

Caption: Decision matrix for selecting the optimal chromatographic method based on TLC retention factors and isomer presence.

Figure 2: Isomer Separation Mechanism

Understanding why meta and para isomers separate differently when a

IsomerSeparationcluster_0Standard Silica (Hex/EtOAc)cluster_1Modified Silica (Hex/Toluene/EtOAc)Meta1Meta-IsomerPara1Para-IsomerMeta1->Para1Co-elution(Similar Polarity)Meta2Meta-IsomerPara2Para-IsomerModifierToluene Modifier(Pi-Pi Interaction)Modifier->Meta2StericHindranceModifier->Para2StrongerInteraction

Caption: Mechanism of isomer resolution. Toluene modifies the stationary phase environment, exploiting steric differences between meta and para positions.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Dichloromethane (DCM) instead of Ethyl Acetate? A: Yes. DCM is a "softer" solvent than EtOAc and often provides better selectivity for aromatic ketones. A gradient of Hexane:DCM (100:0


 50:50)

Q2: My product is an oil. How do I crystallize it? A: 1-(3-methylphenyl)pentan-1-one has a low melting point.[1][2] It is difficult to crystallize at room temperature.[2]

  • Protocol: Dissolve the pure oil in a minimum amount of Pentane. Cool to -78°C (Dry ice/Acetone). If a solid forms, filter cold. If not, it is best handled as an oil.

Q3: How do I remove the "smell" of the valeryl chloride starting material? A: If your crude smells acrid (like dirty socks/acid), you have unreacted acid chloride.

  • Pre-Column Treatment: Do not put this on the column immediately; it will hydrolyze and streak. Quench the crude reaction mix with aqueous

    
    , extract with ether, dry, and then load the column.
    

Q4: Is this molecule a controlled substance? A: No. While it shares a structural skeleton (phenyl-pentan-1-one) with regulated cathinones (e.g., pyrovalerone), it lacks the nitrogen/amine functionality at the alpha-position.[1][2] It is a standard chemical intermediate.[2] However, always verify local regulations regarding "drug precursors" if working on multi-kilo scales.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[3][5][6] Rapid chromatographic technique for preparative separations with moderate resolution.[2][5][7] The Journal of Organic Chemistry, 43(14), 2923–2925.

  • Snyder, L. R., & Kirkland, J. J. (1979). Introduction to Modern Liquid Chromatography (2nd ed.). Wiley-Interscience.[1][2] (See Section on "Solvent Selectivity and Isomer Separation").

  • Reich, H. J. (2024). Bordwell pKa Table and Solvent Properties. University of Wisconsin-Madison Chemistry.[1][2]

Technical Support Center: Troubleshooting 1-(3-Methylphenyl)pentan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 1-(3-methylphenyl)pentan-1-one CAS: 20359-57-3 Common Synonyms: m-Tolyl pentyl ketone; 1-(m-Tolyl)-1-pentanone.[1][2][3][4]

Part 1: Diagnostic Workflow (Root Cause Analysis)[1][2][3]

Before attempting purification, you must identify the nature of the impurity.[4] "Low purity" in this specific synthesis often stems from fundamental regioselectivity errors rather than simple handling mistakes.[2][3][4]

Interactive Diagnostic Tree[1][2][3][4]

DiagnosticTree Start Start: Analyze Crude 1H NMR AromaticRegion Check Aromatic Region (7.0 - 8.0 ppm) Start->AromaticRegion Symm Symmetric AA'BB' Pattern (2 distinct doublets) AromaticRegion->Symm Looks like... Complex Complex Multiplet (s, d, t, d pattern) AromaticRegion->Complex Looks like... ParaIssue CRITICAL ERROR: You synthesized the PARA isomer. (Friedel-Crafts Route used?) Symm->ParaIssue MetaCorrect Correct Isomer. Proceed to Impurity Check. Complex->MetaCorrect ImpurityCheck Check Aliphatic Region (0.8 - 4.0 ppm) MetaCorrect->ImpurityCheck ExtraPeaks Extra Triplet/Multiplet at ~3.5 - 4.5 ppm? ImpurityCheck->ExtraPeaks Alcohol Impurity: Secondary Alcohol (Incomplete Oxidation or Reduction) ExtraPeaks->Alcohol Yes Clean No extra peaks? Check GC-MS for Nitrile. ExtraPeaks->Clean No

Figure 1: Diagnostic logic to distinguish between isomeric failure and purification issues.

Part 2: Troubleshooting Guide & FAQs

Issue 1: The "Para-Isomer" Trap (Regioselectivity Failure)

Symptom: NMR shows a symmetric aromatic pattern (two doublets).[2][3][4] Purity is stuck at ~85-90% despite distillation.[1][2][3][4] Cause: You likely used Friedel-Crafts Acylation (Toluene + Valeryl Chloride + AlCl₃).[1][2][3][4] Explanation: The methyl group on toluene is an ortho/para director.[2][4] Friedel-Crafts acylation is kinetically controlled to favor the para position (4-methyl) due to sterics.[1][2][3][4] The meta isomer (3-methyl) is thermodynamically disfavored and cannot be selectively synthesized via this route.[1][2][3][4] Solution:

  • Stop purification. You cannot separate the para and meta isomers effectively by standard distillation as their boiling points are nearly identical.[2][4]

  • Switch Routes. You must use a method that guarantees meta placement.[2][4] See Protocol A below.

Issue 2: Alcohol Contamination

Symptom: Presence of a broad singlet (OH) or a multiplet around 4.5 ppm (CH-OH) in NMR.[1][2][3][4] Cause:

  • Route A (Grignard + Nitrile): If the intermediate imine salt is not hydrolyzed immediately or if reduction occurs.[2][4]

  • Route B (Grignard + Aldehyde): Incomplete oxidation of the intermediate alcohol.[2][4] Solution:

  • Purification: Flash column chromatography (Silica gel; Hexane:EtOAc 95:5).[2][3][4] The ketone moves much faster (Rf ~0.[2][3][4]6) than the alcohol (Rf ~0.2).[2][3][4]

  • Chemical Fix: If the alcohol content is high (>10%), treat the crude mixture with Jones reagent or PCC to oxidize the impurity back to the ketone.[4]

Issue 3: Tertiary Alcohol (Over-Addition)

Symptom: NMR shows two butyl chains (extra aliphatic signals) and loss of the carbonyl signal in IR.[2][4] Cause: Using an acid chloride or ester precursor with Grignard reagents.[2][3][4] The ketone formed is more reactive than the starting material, leading to a second addition.[3][4] Solution: Use the Weinreb Amide protocol (Protocol B) or the Nitrile protocol (Protocol A), which form stable intermediates that prevent double addition.[2][4]

Part 3: Recommended Protocols

Protocol A: Grignard Addition to Nitrile (The "Meta-Specific" Route)

This is the industry standard for ensuring 100% meta-regioselectivity.[1][2][3]

Reagents:

  • 3-Methylbenzonitrile (1.0 eq)[1][2][3][4]

  • n-Butylmagnesium bromide (1.2 eq, 2.0M in THF/Ether)[1][2][3][4]

  • Copper(I) bromide (1 mol% - optional catalyst to prevent Wurtz coupling)[1][2][3]

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen.

  • Addition: Charge with 3-methylbenzonitrile and anhydrous THF. Cool to 0°C.[2][3][4]

  • Grignard: Add n-BuMgBr dropwise over 30 mins. The solution will turn dark/cloudy.[2][3][4]

  • Reflux: Warm to RT, then reflux for 2-4 hours to ensure complete conversion to the imine salt.

  • Hydrolysis (Critical): Cool to 0°C. Slowly quench with 3M HCl.

    • Note: You must stir the acidic mixture for at least 1-2 hours (sometimes overnight) to hydrolyze the stable ketimine intermediate (

      
      ) into the ketone (
      
      
      
      ).[2][3][4]
  • Workup: Extract with Ether/EtOAc. Wash with NaHCO₃ and Brine.[2][3][4] Dry over MgSO₄.[2][3][4]

Protocol B: Weinreb Amide Method (Highest Purity)

Use this if Protocol A yields persistent impurities.[1][2][3][4]

  • Precursor: Convert 3-methylbenzoic acid to its Weinreb amide (N-methoxy-N-methyl-3-methylbenzamide).

  • Reaction: React the Weinreb amide with n-BuMgBr (1.1 eq) in THF at 0°C.

  • Mechanism: The magnesium chelates between the carbonyl and the methoxy oxygen, forming a stable 5-membered ring intermediate.[2][3][4] This prevents the ketone from being formed until the acidic quench, making over-addition impossible.[4]

Part 4: Data & Verification[1][4]

NMR Comparison: Meta vs. Para

Use this table to confirm you have the correct isomer.

FeatureMeta-Isomer (Target) Para-Isomer (Impurity)
Aromatic Pattern Asymmetric Multiplet 4 distinct signals: singlet (H2), doublet (H4), triplet (H5), doublet (H6).[1][2][3][4]Symmetric AA'BB' Two distinct doublets with "roofing" effect.
Methyl Shift ~2.40 ppm (Singlet)~2.38 ppm (Singlet)
Carbonyl Carbon ~200 ppm~199 ppm
Solvent Compatibility Table[2][4]
SolventSuitabilityNotes
Diethyl Ether ExcellentBest for Grignard preparation.[1][2][3][4]
THF GoodStandard for commercial Grignard.[2][3][4]
DCM PoorAvoid for Grignard (reacts).[2][3][4] Good for workup.
Acetone DO NOT USE Reacts violently with Grignard.[1][2][4]

References

  • Friedel-Crafts Regioselectivity

    • Olah, G. A.[1][3][4] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1][2][3][4] (Explains the thermodynamic impossibility of meta-acylation on activated rings).

  • Grignard on Nitriles (The Moureu-Mignonac Reaction)

    • Synthesis of Ketones from Nitriles.[2][4] Organic Syntheses, Coll.[2][3][4] Vol. 3, p. 562.[3][4] [2][3]

  • Weinreb Amide Synthesis

    • Nahm, S.; Weinreb, S. M.[3][4] N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 1981, 22(39), 3815-3818.[3][4]

  • NMR Data Verification

    • National Institute of Standards and Technology (NIST).[2][3][4] Mass Spectrum and Retention Indices for 1-(3-methylphenyl)pentan-1-one.

Sources

Removing unreacted starting materials from 1-M-Tolyl-pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the isolation and purification of 1-(3-methylphenyl)pentan-1-one (also known as m-tolyl pentyl ketone). Due to the lipophilic nature of this aromatic ketone and its synthesis pathways (typically Grignard addition to nitriles or Friedel-Crafts acylation), researchers often struggle with persistent unreacted starting materials—specifically aryl halides, nitriles, or isomeric byproducts.

This protocol prioritizes Vacuum Distillation as the primary separation method due to the significant boiling point differentials between the target ketone and common precursors, followed by Flash Chromatography for final polishing.

Part 1: Impurity Profiling & Strategy

Before initiating purification, you must identify the synthesis route used, as this dictates the impurity profile.

Synthesis RouteLikely ImpuritiesPhysical Property DifferentialRecommended Strategy
Grignard (3-Bromotoluene + Valeronitrile)1. 3-Bromotoluene (SM)2.[1] Valeronitrile (SM)3.[1] 3,3'-Dimethylbiphenyl (Homocoupling)BP: SMs (<185°C) vs. Product (>260°C)Polarity: Nitrile is similar; Halide is non-polar.1.[1] Vacuum Distillation (Primary)2. Chromatography (Secondary)
Friedel-Crafts (Toluene + Valeryl Chloride)1. o-/p-Isomers (Critical Issue)2. Valeric Acid3.[1] Poly-acylated byproductsBP: Isomers have nearly identical BPs.Acidity: Valeric acid is acidic.[1]1. Base Wash (Remove acid)2.[1] Distillation (Remove heavy byproducts)Note: Isomer separation is extremely difficult.[1]
Decision Matrix: Workflow Logic

PurificationLogic Start Crude Reaction Mixture CheckRoute Identify Synthesis Route Start->CheckRoute Grignard Grignard / Nitrile Route CheckRoute->Grignard Halide/Nitrile SM FC Friedel-Crafts Route CheckRoute->FC Acid Chloride SM AcidWash 1. Acid Wash (1M HCl) (Removes Imines/Amines) Grignard->AcidWash BaseWash 1. Base Wash (10% NaOH) (Removes Valeric Acid) FC->BaseWash Distill 2. High Vacuum Distillation (< 1 mmHg) AcidWash->Distill BaseWash->Distill CheckPurity Check Purity (GC-MS / TLC) Distill->CheckPurity Pure Target Purity Reached CheckPurity->Pure >98% Impure Impurities Remain CheckPurity->Impure <95% Column 3. Flash Chromatography (Gradient Elution) Impure->Column Column->Pure

Figure 1: Purification Decision Tree.[1] High-contrast nodes indicate critical decision points.

Part 2: The "Heavy Lifter" – Vacuum Distillation

Why this works: 1-(3-methylphenyl)pentan-1-one has a high boiling point (estimated >260°C at 760 mmHg).[1] Common impurities like 3-bromotoluene (BP 184°C) and valeronitrile (BP 140°C) are significantly more volatile.[1] Simple evaporation is insufficient; fractional vacuum distillation is required to prevent thermal decomposition.[1]

Protocol A: Vacuum Distillation Setup
  • Equipment: Short-path distillation head or Vigreux column (if volume >50mL).

  • Vacuum Requirement: High vacuum pump capable of <1 mmHg (Torr).

  • Procedure:

    • Degassing: Stir crude oil under weak vacuum (water aspirator) for 20 mins to remove residual solvents (THF/Ether).

    • Ramp Up: Switch to high vacuum (<1 mmHg). Slowly increase oil bath temperature.

    • Fraction 1 (Forerun): Collect distillate up to bath temp ~100°C (0.5 mmHg). This contains unreacted 3-bromotoluene and valeronitrile .[1]

    • Fraction 2 (Product): The product will likely distill between 130°C – 150°C at 0.5 mmHg .[1]

      • Note: If the liquid turns dark brown/black in the pot, stop. This indicates polymerization or decomposition.[1]

Critical Check: If you cannot achieve <5 mmHg, do not attempt to distill the product to dryness. You will degrade the ketone.[1] Instead, distill off the lower-boiling impurities and stop, then switch to chromatography.

Part 3: The "Polisher" – Flash Chromatography

If distillation is not possible or if trace impurities remain, use silica gel chromatography.[1]

Challenge: The ketone and the unreacted aryl halide (3-bromotoluene) are both lipophilic. Solution: Use a shallow gradient to exploit the slight polarity of the carbonyl group.

Protocol B: Gradient Elution
ParameterSpecification
Stationary Phase Silica Gel 60 (230-400 mesh)
Loading 1:50 (1g crude : 50g Silica)
Solvent A Hexanes (or Petroleum Ether)
Solvent B Ethyl Acetate (EtOAc)

Step-by-Step:

  • Equilibrate: Flush column with 100% Hexanes (3 column volumes).

  • Load: Dissolve crude oil in minimum amount of Hexanes/DCM (9:1). Load carefully.

  • Elute:

    • 0% - 2% EtOAc: Elutes unreacted 3-bromotoluene and 3,3'-dimethylbiphenyl (Non-polar zone).[1]

    • 2% - 5% EtOAc: Transition zone.[1]

    • 5% - 10% EtOAc: Product Elution (1-(3-methylphenyl)pentan-1-one).[1]

    • >20% EtOAc: Elutes polar byproducts (alcohols, acids).[1]

Part 4: Troubleshooting & FAQs

Q1: I used the Friedel-Crafts route (Toluene + Valeryl Chloride), and my NMR shows a "mess" in the aromatic region. Can I purify this?

  • Analysis: You likely have a mixture of ortho- (major), para-, and meta- (minor) isomers.[1]

  • Solution: Standard silica chromatography cannot easily separate these isomers.[1]

  • Recommendation: You must use a High-Performance Liquid Chromatography (HPLC) prep column or switch synthesis strategies.[1] The Grignard route starting from pure m-bromotoluene is superior because it guarantees the meta substitution pattern [1, 2].

Q2: Can I use Sodium Bisulfite to purify this ketone?

  • Analysis: No. While bisulfite works for aldehydes and methyl ketones, it requires the carbonyl to be sterically accessible. The pentyl chain (5 carbons) on one side and the tolyl ring on the other create significant steric hindrance, preventing stable adduct formation [3].

Q3: My product has a persistent yellow color after distillation.

  • Analysis: This is often due to trace iodine (if used to initiate Grignard) or bi-aryl coupling byproducts (conjugated systems).[1]

  • Solution: Wash the organic layer with 10% Sodium Thiosulfate solution before drying and distilling. This reduces iodine to colorless iodide.[1]

Q4: There is a strong smell of valeric acid (sweaty socks) in my product.

  • Analysis: Hydrolysis of unreacted valeronitrile or valeryl chloride.[1]

  • Solution: Perform a wash with saturated Sodium Bicarbonate (NaHCO3) or 1M NaOH.[1] The acid will deprotonate, become water-soluble, and partition into the aqueous layer.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Grignard and Friedel-Crafts workup protocols).

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Mechanistic insight on isomer distribution in electrophilic aromatic substitution).

  • Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964).[1] The Systematic Identification of Organic Compounds. Wiley.[1] (Limitations of bisulfite addition on hindered ketones).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] [1]

Sources

Stability of 1-M-Tolyl-pentan-1-one under acidic reflux conditions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability Profile & Troubleshooting Guide for 1-(3-methylphenyl)pentan-1-one under Acidic Reflux Document ID: TSC-2025-MKP-01 Target Audience: Synthetic Chemists, Process Development Scientists Last Updated: February 2026

Executive Summary

1-M-Tolyl-pentan-1-one (CAS: 20359-57-3), systematically known as 1-(3-methylphenyl)pentan-1-one , is an aryl alkyl ketone commonly used as an intermediate in the synthesis of pyrovalerone analogs and liquid crystals.

Core Stability Verdict: The compound exhibits high stability under standard aqueous acidic reflux conditions (e.g., 6M HCl, 100°C). The aryl-ketone bond is robust against non-oxidizing acids. However, users frequently encounter issues not due to degradation, but due to phase transfer limitations , incomplete hydrolysis of Lewis acid complexes , or trace impurity polymerization .

This guide addresses the specific behaviors of this molecule during acidic workups and stress testing.

Part 1: Chemical Stability Matrix

The following data consolidates stability observations for this compound under various acidic stressors.

ConditionStability RatingPrimary Risk / Observation
6M HCl (Reflux, 100°C) Stable No hydrolysis of the ketone. Phase separation occurs (oil/water).
Conc. H₂SO₄ (0-25°C) ⚠️ Conditional Stable short-term. Solubilizes via protonation. Prolonged exposure may induce sulfonation of the aromatic ring.
Conc. H₂SO₄ (Reflux) Unstable High risk of sulfonation and acid-catalyzed condensation/charring.
AlCl₃/HCl (Quench) Stable Standard workup. Exothermic hydrolysis of Al-complex releases the free ketone.
HI / HBr (Reflux) ⚠️ Risk Potential for ether cleavage (if alkoxy groups were present) or alpha-halogenation if oxidants are present.

Part 2: Mechanism of Action (Acidic Interaction)

To troubleshoot effectively, one must understand the interaction between the ketone and the acid. Under reflux, the carbonyl oxygen is protonated, increasing electrophilicity, but without a nucleophile (like water for esters), the ketone remains intact.

Diagram 1: Acidic Hydrolysis of the Friedel-Crafts Intermediate

The most common "acidic reflux" scenario for this compound is the quenching of the aluminum chloride complex following synthesis.

G Complex AlCl3 Complex (Lewis Acid Adduct) Transition Protonated Intermediate Complex->Transition Exothermic Hydrolysis Acid HCl (aq) / H2O (Quenching Agent) Acid->Transition Product This compound (Free Ketone) Transition->Product Phase Separation Byproduct Al salts (aq) Transition->Byproduct

Figure 1: The transition from the Lewis acid complex to the free ketone requires protonation and hydrolysis. Incomplete hydrolysis here is the #1 cause of yield loss.

Part 3: Troubleshooting Guide

This section addresses specific failure modes reported by users.

Issue 1: "The reaction mixture turned black/tarry during acid reflux."

Diagnosis: This is rarely due to the degradation of the ketone itself. It is usually caused by Aldol Condensation or Polymerization of Impurities .

  • Root Cause A: If the ketone was synthesized via Friedel-Crafts, unreacted toluene or isomers can polymerize if the temperature spikes during the acid quench.

  • Root Cause B: Presence of trace acetone or other enolizable ketones in the glassware can trigger acid-catalyzed aldol condensation with the product, leading to dark oligomers.

Corrective Action:

  • Temperature Control: Ensure the acid quench (AlCl₃ hydrolysis) is done at 0°C to 10°C , not at reflux. Only heat to reflux after the initial violent hydrolysis is complete and the phases are defined.

  • Solvent Check: Ensure no acetone was used to clean glassware prior to the reaction.

Issue 2: "Low recovery yield after acidic workup."

Diagnosis: this compound is a lipophilic oil. It does not hydrolyze in acid, but it can be mechanically trapped.

  • Root Cause: Emulsion Formation . The aluminum salts formed during hydrolysis can act as surfactants, creating a stable emulsion that traps the ketone in the aqueous layer.

  • Root Cause: Volatility . While the boiling point is high (~266°C), co-distillation with water (steam distillation effect) can occur during vigorous open reflux.

Corrective Action:

  • Break the Emulsion: Do not just reflux. Add a lipophilic solvent (DCM or Toluene) during the acidic hydrolysis to extract the ketone immediately as it is freed from the aluminum complex.

  • Salting Out: Add NaCl to the aqueous acid layer to force the organic ketone out of the aqueous phase.

Issue 3: "NMR shows 'missing' aromatic protons or shifts."

Diagnosis: If refluxed in D₂O/Acid or very strong acid for extended periods, Deuterium Exchange or Sulfonation may occur.

  • Mechanism: Acid-catalyzed enolization allows exchange of alpha-protons (next to the carbonyl). High-temperature H₂SO₄ can sulfonate the electron-rich tolyl ring.

Corrective Action:

  • Use HCl instead of H₂SO₄ for hydrolysis.

  • Limit reflux time to < 2 hours; the hydrolysis of the complex is usually instant, and heat is only needed to dissolve aluminum salts.

Part 4: Validated Experimental Protocol

Context: This protocol is the industry standard for generating this compound via Friedel-Crafts acylation and subsequent acidic hydrolysis.

Materials
  • Reagent: Toluene (or m-Xylene for specific isomer control)

  • Reagent: Valeryl Chloride (Pentanoyl chloride)

  • Catalyst: Aluminum Chloride (AlCl₃) - Anhydrous

  • Quench: 6M HCl (Aqueous)

Step-by-Step Workflow
  • Acylation (Anhydrous):

    • Suspend AlCl₃ (1.1 eq) in dry DCM or Toluene at 0°C.

    • Add Valeryl Chloride dropwise (maintain < 10°C).[1]

    • Stir until the acylium complex forms.

    • Add the aromatic substrate (m-Tolyl precursor). Stir at RT for 2-4 hours.

  • Acidic Hydrolysis (The Critical Step):

    • Cool the reaction mixture to 0°C.

    • Slowly pour the reaction mixture into a beaker containing Ice + 6M HCl .

    • Note: A violent exotherm will occur. This releases the ketone from the R-C=O---AlCl3 complex.

    • Reflux Phase: Once the addition is complete, transfer to a flask and heat to reflux (approx. 80-100°C) for 30-60 minutes.

      • Why? This ensures all aluminum salts are solubilized in the water phase, breaking any emulsions. The ketone is stable here.[2]

  • Isolation:

    • Cool to room temperature.[1][3] Separation of layers should be sharp.

    • Extract aqueous layer with DCM (x2).

    • Wash combined organics with Brine and NaHCO₃ (to remove residual acid).

    • Dry over MgSO₄ and concentrate.[1][3][4]

Part 5: Decision Tree for Troubleshooting

Use this logic flow to determine the next step if your batch looks incorrect.

Troubleshooting Start Problem Detected CheckColor Is the liquid Black/Tarry? Start->CheckColor CheckYield Is Yield < 50%? CheckColor->CheckYield No ActionDistill Action: Vacuum Distillation (Remove polymer/tar) CheckColor->ActionDistill Yes ActionEmulsion Action: Check Aqueous Layer (Emulsion Breaker/Salting Out) CheckYield->ActionEmulsion Yes (Cloudy Aqueous) ActionSteam Action: Check Condenser (Product lost to co-distillation) CheckYield->ActionSteam Yes (Clear Aqueous)

Figure 2: Rapid diagnostic flow for handling crude reaction mixtures.

Part 6: Frequently Asked Questions (FAQ)

Q: Can I use Nitric Acid for the reflux cleaning step? A: No. Nitric acid is an oxidizing agent. It will nitrate the aromatic ring (forming nitro-tolyl derivatives) and potentially cleave the alkyl chain at high temperatures. Stick to HCl or dilute H₂SO₄.

Q: Is the "1-M-Tolyl" isomer different from the "1-P-Tolyl" in terms of stability? A: Negligibly. The meta (M) and para (P) isomers have nearly identical chemical stability toward acid. The ortho isomer is slightly more sterically hindered, which might actually make the ketone carbonyl harder to attack, theoretically increasing stability, but for practical reflux purposes, they are treated identically.

Q: I see a solid precipitate after acid reflux. Is this my product? A: Unlikely. This compound is a liquid at room temperature (Melting Point approx -9°C to 0°C depending on purity). A solid precipitate usually indicates:

  • Unreacted Aluminum salts (if acid was insufficient).

  • A high-melting impurity (like a dione formed from side reactions).

References

  • PubChem. (2025). 1-(3-methylphenyl)pentan-1-one Compound Summary. National Library of Medicine.[5] [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts Workup/Hydrolysis protocols).
  • Chemistry LibreTexts. (2023). Alpha Halogenation and Acid Catalyzed Mechanisms of Ketones. [Link][6]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. (Details the synthesis and stability of the ketone precursor). [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-(3-methylphenyl)pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(3-methylphenyl)pentan-1-one. In the dynamic fields of chemical research and drug development, the unambiguous structural elucidation of novel compounds is paramount. NMR spectroscopy stands as a cornerstone technique for this purpose. This guide presents a comprehensive examination of the spectral features of 1-(3-methylphenyl)pentan-1-one, including predicted chemical shifts and multiplicities. To provide a richer context and highlight the subtle yet significant effects of substituent positioning on the phenyl ring, we offer a comparative analysis with its structural isomers, 1-phenylpentan-1-one (valerophenone) and 1-(4-methylphenyl)pentan-1-one.

Introduction

1-(3-methylphenyl)pentan-1-one is an aromatic ketone.[1] Its molecular structure, featuring a pentanoyl group attached to a toluene moiety at the meta position, gives rise to a unique NMR fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide is designed to serve as a practical reference for researchers, offering both predicted data for the title compound and experimental data for its close analogs, thereby facilitating a deeper understanding of structure-spectra correlations.

Predicted NMR Spectral Data for 1-(3-methylphenyl)pentan-1-one

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of 1-(3-methylphenyl)pentan-1-one in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic and aliphatic protons.

Aromatic Region (δ 7.0-8.0 ppm): The four protons on the 3-methylphenyl ring will give rise to a complex multiplet pattern. The presence of the electron-withdrawing acetyl group and the electron-donating methyl group will differentiate the chemical shifts of these protons. The protons ortho to the carbonyl group are expected to be the most deshielded.

Aliphatic Region (δ 0.9-3.0 ppm):

  • Methyl group on the ring (Ar-CH₃): A singlet appearing around δ 2.4 ppm.

  • Methylene group alpha to the carbonyl (α-CH₂): A triplet around δ 2.9 ppm, deshielded by the adjacent carbonyl group.

  • Methylene group beta to the carbonyl (β-CH₂): A sextet around δ 1.7 ppm.

  • Methylene group gamma to the carbonyl (γ-CH₂): A sextet around δ 1.4 ppm.

  • Terminal methyl group (δ-CH₃): A triplet around δ 0.9 ppm, the most shielded of the aliphatic protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 12 carbon atoms in the molecule (with some aromatic carbons being chemically similar).

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon will be the most deshielded signal, appearing around δ 200 ppm.

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 125-140 ppm). The carbon bearing the carbonyl group (ipso-carbon) and the carbon bearing the methyl group will have distinct chemical shifts from the protonated aromatic carbons.

  • Aliphatic Carbons: Four signals will be present in the aliphatic region (δ 10-40 ppm), corresponding to the four different carbon environments in the pentanoyl chain and the methyl group on the ring.

Comparative Analysis with Structural Isomers

To understand the influence of the methyl group's position on the NMR spectra, we will compare the predicted data for 1-(3-methylphenyl)pentan-1-one with the experimental data for 1-phenylpentan-1-one and 1-(4-methylphenyl)pentan-1-one.

¹H NMR Spectral Data Comparison

The primary difference in the ¹H NMR spectra of these isomers will be observed in the aromatic region. The substitution pattern on the phenyl ring dictates the multiplicity and chemical shifts of the aromatic protons. The aliphatic region will show very similar patterns across the three compounds, with minor shifts due to the subtle electronic effects of the methyl group's position.

Proton Assignment 1-phenylpentan-1-one (Valerophenone) 1-(4-methylphenyl)pentan-1-one Predicted 1-(3-methylphenyl)pentan-1-one
Aromatic Protonsδ 7.95 (m, 2H), 7.55 (m, 1H), 7.45 (m, 2H)δ 7.85 (d, 2H), 7.25 (d, 2H)δ 7.7-7.9 (m), 7.3-7.5 (m)
Ar-CH₃-δ 2.40 (s, 3H)δ ~2.4 (s, 3H)
α-CH₂δ 2.95 (t, 2H)δ 2.90 (t, 2H)δ ~2.9 (t, 2H)
β-CH₂δ 1.70 (sext, 2H)δ 1.68 (sext, 2H)δ ~1.7 (sext, 2H)
γ-CH₂δ 1.40 (sext, 2H)δ 1.38 (sext, 2H)δ ~1.4 (sext, 2H)
δ-CH₃δ 0.94 (t, 3H)δ 0.92 (t, 3H)δ ~0.9 (t, 3H)

Note: Experimental data for 1-phenylpentan-1-one and 1-(4-methylphenyl)pentan-1-one are sourced from publicly available databases.[2][3][4] Predicted data for 1-(3-methylphenyl)pentan-1-one is based on established chemical shift correlations.

¹³C NMR Spectral Data Comparison

The position of the methyl group will also influence the chemical shifts of the aromatic carbons in the ¹³C NMR spectra. The symmetry of the 1,4-disubstituted ring in 1-(4-methylphenyl)pentan-1-one will result in fewer aromatic signals compared to the 1,3-disubstituted ring of 1-(3-methylphenyl)pentan-1-one.

Carbon Assignment 1-phenylpentan-1-one (Valerophenone) 1-(4-methylphenyl)pentan-1-one Predicted 1-(3-methylphenyl)pentan-1-one
C=O~δ 200.5~δ 200.0~δ 200.2
Aromatic C (ipso-CO)~δ 137.0~δ 134.5~δ 137.5
Aromatic C (ipso-CH₃)-~δ 143.8~δ 138.5
Aromatic CHs~δ 128.0-133.0~δ 128.5, 129.2~δ 126-134
Ar-CH₃-~δ 21.5~δ 21.3
α-CH₂~δ 38.5~δ 38.3~δ 38.4
β-CH₂~δ 27.0~δ 26.8~δ 26.9
γ-CH₂~δ 22.5~δ 22.4~δ 22.5
δ-CH₃~δ 14.0~δ 13.9~δ 14.0

Note: Experimental data for 1-phenylpentan-1-one and 1-(4-methylphenyl)pentan-1-one are sourced from publicly available databases.[4][5] Predicted data for 1-(3-methylphenyl)pentan-1-one is based on established chemical shift correlations.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire their own NMR data, the following protocol provides a standardized methodology.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a spectral width of approximately 16 ppm.

    • A pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds are recommended.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled spectrum.

    • Use a spectral width of approximately 220-240 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quantitative analysis, especially for quaternary carbons.

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure of 1-(3-methylphenyl)pentan-1-one and highlight the expected key correlations in 2D NMR experiments, which are instrumental in confirming the assignment of protons and carbons.

Caption: Molecular structure of 1-(3-methylphenyl)pentan-1-one.

Caption: Expected ¹H-¹H COSY correlations for 1-(3-methylphenyl)pentan-1-one.

H_alpha C_CO C=O H_alpha->C_CO C_beta H_alpha->C_beta C_ar_ipso C_ar_ipso H_alpha->C_ar_ipso H_ar_ortho H_ar_ortho H_ar_ortho->C_CO H_Me H_Me C_ar_meta C_ar_meta H_Me->C_ar_meta C_ar_ortho C_ar_ortho H_Me->C_ar_ortho

Caption: Key expected ¹H-¹³C HMBC correlations for 1-(3-methylphenyl)pentan-1-one.

Conclusion

This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral characteristics of 1-(3-methylphenyl)pentan-1-one. By presenting predicted data alongside experimental data for its structural isomers, we have highlighted the key spectral features that enable the identification and differentiation of these closely related compounds. The detailed experimental protocol and visual representations of key NMR correlations further enhance the practical utility of this guide for researchers in synthetic chemistry, analytical chemistry, and drug discovery. The ability to accurately interpret NMR spectra is fundamental to modern chemical science, and it is our hope that this guide will serve as a valuable resource in this endeavor.

References

  • PubChem. 4'-Methylvalerophenone. National Center for Biotechnology Information. [Link]

  • PubChem. Valerophenone. National Center for Biotechnology Information. [Link]

  • Ghasemi, J., & Saaidpour, S. (2007). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 1-11. [Link]

  • ScholarWorks. Introduction. University of Massachusetts Amherst. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0327696). [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0217894). [Link]

  • PubChem. 1-M-Tolyl-pentan-1-one. National Center for Biotechnology Information. [Link]

Sources

A Spectroscopic Guide to the Isomeric Labyrinth: Differentiating 1-(m-Tolyl)-pentan-1-one Using FTIR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and synthetic chemistry, the precise structural elucidation of novel compounds is a cornerstone of progress. Positional isomerism, particularly on an aromatic scaffold, can profoundly influence a molecule's pharmacological and toxicological profile. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of 1-(m-tolyl)-pentan-1-one. We will dissect its expected spectral features, compare it with its ortho and para isomers, and provide a robust experimental framework for its analysis. This document is intended for researchers and scientists who rely on spectroscopic techniques for the unambiguous identification of organic molecules.

The Significance of Vibrational Fingerprints in Aromatic Ketones

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds. Each type of bond (e.g., C=O, C-H, C=C) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint." For aromatic ketones like 1-(m-tolyl)-pentan-1-one, the FTIR spectrum is rich with information. The position of the strong carbonyl (C=O) stretch is sensitive to electronic effects, such as conjugation with the aromatic ring. Furthermore, the substitution pattern on the benzene ring gives rise to distinct C-H out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹), which are often diagnostic for differentiating ortho, meta, and para isomers.[1]

Predicted FTIR Characteristic Absorptions of 1-(m-tolyl)-pentan-1-one

While an experimental spectrum for 1-(m-tolyl)-pentan-1-one is not widely published, we can confidently predict its key absorption peaks based on the extensive literature on aromatic ketones and substituted benzenes.[2][3]

The structure of 1-(m-tolyl)-pentan-1-one features several key vibrational units: the pentanoyl alkyl chain, the carbonyl group, and the meta-substituted tolyl group.

Caption: Molecular structure of 1-(m-tolyl)-pentan-1-one.

A detailed breakdown of the expected absorption peaks is presented below:

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale and Comments
~3080 - 3010Aromatic C-H StretchMediumThese peaks are characteristic of the sp² C-H bonds on the benzene ring.
~2960 - 2870Aliphatic C-H StretchStrongMultiple peaks arising from the symmetric and asymmetric stretching of C-H bonds in the methyl and methylene groups of the pentanoyl chain.
~1685 - 1695 C=O Carbonyl Stretch Very Strong This is the most prominent peak in the spectrum. The conjugation of the carbonyl group with the aromatic ring lowers the frequency from the typical ~1715 cm⁻¹ of a saturated ketone.[3]
~1600, ~1475Aromatic C=C StretchMedium to StrongThese absorptions are characteristic of the carbon-carbon stretching within the benzene ring.
~1465, ~1380Aliphatic C-H BendMediumBending (scissoring and deformation) vibrations of the CH₂ and CH₃ groups in the alkyl chain.
~1300 - 1230C-C-C StretchMediumAssociated with the stretching of the bond between the carbonyl carbon and the aromatic ring carbon.[4]
~810 - 750 Aromatic C-H Out-of-Plane Bend Strong This region is highly diagnostic for the substitution pattern. For a meta-disubstituted benzene, a strong absorption is expected in this range.[2]
~725 - 680 Aromatic C-H Out-of-Plane Bend Strong A second strong band is often observed for meta-substitution.[2]

Comparative Guide: 1-(m-Tolyl)-pentan-1-one vs. Alternatives

The true power of FTIR lies in its ability to distinguish between closely related structures. The primary differences between 1-(m-tolyl)-pentan-1-one and its alternatives will be found in the fingerprint region, specifically the C-H out-of-plane bending modes.

CompoundKey Differentiating Peaks (cm⁻¹)Rationale for Difference
1-Phenyl-pentan-1-one~770-730 and ~720-680Monosubstituted benzene ring.
1-(o-Tolyl)-pentan-1-one~780-735Ortho-disubstituted benzene ring.
1-(m-Tolyl)-pentan-1-one ~810-750 and ~725-680 Meta-disubstituted benzene ring.
1-(p-Tolyl)-pentan-1-one~860-800Para-disubstituted benzene ring.

Note: The C=O stretching frequency may also show slight shifts between these isomers due to subtle differences in electronic effects, but the most reliable differentiation comes from the out-of-plane bending region.

Experimental Protocol: ATR-FTIR Analysis of Liquid Ketones

Attenuated Total Reflectance (ATR) is a modern, convenient technique for analyzing liquid samples without the need for cell preparation.[5][6]

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_analysis Sample Analysis cluster_processing Data Processing & Interpretation Clean_Crystal Clean ATR Crystal (e.g., with isopropanol) Background_Scan Acquire Background Spectrum (Clean, empty crystal) Clean_Crystal->Background_Scan Apply_Sample Apply a small drop of 1-(m-tolyl)-pentan-1-one to the crystal Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum (Typically 16-32 scans co-added) Apply_Sample->Acquire_Spectrum Process_Data Automated background subtraction and data processing Acquire_Spectrum->Process_Data Interpret_Spectrum Identify characteristic peaks and compare with references Process_Data->Interpret_Spectrum

Sources

Analytical Differentiation of 1-(3-Methylphenyl)pentan-1-one from p-Tolyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

1-(3-methylphenyl)pentan-1-one (commonly


-methylvalerophenone ) and its 

-tolyl
isomer (

-methylvalerophenone
) are regioisomeric aromatic ketones. While they share identical molecular weights (

g/mol ) and fragmentation patterns, their differentiation is critical in two primary fields:
  • Forensic Analysis: These are direct precursors to designer cathinones (e.g., 3-methyl-

    
    -PVP vs. 4-methyl- 
    
    
    
    -PVP).
  • Synthetic Organic Chemistry: Verifying the regioselectivity of Friedel-Crafts acylation on toluene.

This guide details the definitive differentiation using Nuclear Magnetic Resonance (NMR) as the primary validation tool, supported by Infrared (IR) spectroscopy for rapid screening and Gas Chromatography (GC) for purity analysis.

Structural Isomer Comparison
Feature

-Isomer
(Target)

-Isomer
(Alternative)
IUPAC Name 1-(3-methylphenyl)pentan-1-one1-(4-methylphenyl)pentan-1-one
Symmetry Asymmetric (

)
Symmetric (

axis)
Aromatic System 1,3-Disubstituted Benzene1,4-Disubstituted Benzene
Key Distinction Isolated proton at C2 (Singlet-like)Equivalent proton pairs (AA'BB')

Primary Differentiation: H NMR Spectroscopy

Status: Gold Standard (Definitive Identification)

The aliphatic alkyl chains (pentanoyl group) in both isomers produce nearly identical signals (triplet, multiplet, multiplet, triplet). Differentiation relies exclusively on the aromatic region (6.5 – 8.0 ppm).

Theoretical Spectral Data (400 MHz, CDCl )
A. The

-Tolyl Isomer (1,4-Substitution)

Due to the plane of symmetry passing through the carbonyl and the methyl group, the aromatic protons appear as a classic AA'BB' system (often resembling two distinct doublets).

  • 
     7.85 ppm (d, 
    
    
    
    Hz, 2H):
    Protons ortho to the carbonyl (deshielded by anisotropy).
  • 
     7.25 ppm (d, 
    
    
    
    Hz, 2H):
    Protons ortho to the methyl group (shielded relative to carbonyl).
B. The

-Tolyl Isomer (1,3-Substitution)

Lacking the symmetry of the para isomer, the four aromatic protons are chemically non-equivalent, producing a complex ABCD pattern .

  • 
     7.75–7.80 ppm (s/narrow d, 1H): The Diagnostic Signal.  This is the H2 proton located between the carbonyl and methyl groups. It appears as a singlet (or finely split doublet) due to lack of strong ortho coupling.
    
  • 
     7.70 ppm (d, 
    
    
    
    Hz, 1H):
    Proton at C6 (ortho to carbonyl).
  • 
     7.35 ppm (d, 
    
    
    
    Hz, 1H):
    Proton at C4 (para to carbonyl, ortho to methyl).
  • 
     7.30 ppm (t, 
    
    
    
    Hz, 1H):
    Proton at C5 (meta to both).
Experimental Protocol: NMR Sample Preparation
  • Solvent: Use CDCl

    
     (Chloroform-d) with 0.03% TMS.
    
  • Concentration: Dissolve 10–15 mg of analyte in 0.6 mL solvent.

  • Acquisition: 16 scans minimum.

  • Processing: Phase correct manually. Zoom into 7.0–8.0 ppm region.[1]

Secondary Screening: FT-IR Spectroscopy

Status: Rapid Screening (Non-Destructive)

Infrared spectroscopy distinguishes the isomers based on the Out-of-Plane (OOP) C-H Bending vibrations in the fingerprint region. This is useful for quick quality control (QC) without dissolving the sample.

IsomerCharacteristic OOP Bands (cm

)
Structural Cause

-Tolyl
810 – 840 cm

(Strong, Single band)
2 adjacent aromatic hydrogens.

-Tolyl
690 – 710 cm

AND 750 – 800 cm

3 adjacent aromatic hydrogens + 1 isolated hydrogen.

Chromatographic Separation: GC-MS

Status: Purity Analysis (Differentiation by Retention Time)

Warning: Mass Spectrometry (MS) alone is insufficient for identification. Both isomers undergo a McLafferty rearrangement to produce identical base peaks (m/z) and molecular ions. Identification requires chromatographic resolution (Retention Time).

GC-MS Fragmentation Logic

Both isomers display:

  • Molecular Ion:

    
     176[2]
    
  • McLafferty Fragment:

    
     119 (Loss of alkene C
    
    
    
    H
    
    
    from pentyl chain).
  • Tropylium Ion:

    
     91 (C
    
    
    
    H
    
    
    ).
Recommended GC Method (Agilent 5977/7890 equivalent)
  • Column: DB-5MS or HP-5MS (30m

    
     0.25mm, 0.25µm film).
    
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Differentiation: The

    
    -isomer  typically elutes slightly earlier  than the 
    
    
    
    -isomer on non-polar phases due to lower boiling point/packing density, though co-injection with reference standards is required for confirmation.

Decision Workflows (Visualized)

Workflow 1: Analytical Decision Tree

This logic gate ensures accurate identification by prioritizing specific methods over ambiguous ones.

DecisionTree Sample Unknown Ketone Sample (C12H16O) IR_Step Step 1: FT-IR Screening (Fingerprint Region) Sample->IR_Step Check_800 Peak @ 810-840 cm-1? IR_Step->Check_800 Suspect_Para Suspect p-Tolyl (Proceed to NMR) Check_800->Suspect_Para Yes Suspect_Meta Suspect m-Tolyl (Proceed to NMR) Check_800->Suspect_Meta No (Peaks @ 690/780) NMR_Step Step 2: 1H NMR (CDCl3) Analyze 7.0-8.0 ppm Suspect_Para->NMR_Step Suspect_Meta->NMR_Step Check_Symmetry Symmetric AA'BB' (2 Doublets)? NMR_Step->Check_Symmetry Result_Para CONFIRMED: p-Tolyl Isomer (4-methylvalerophenone) Check_Symmetry->Result_Para Yes Result_Meta CONFIRMED: m-Tolyl Isomer (3-methylvalerophenone) Key: Singlet @ 7.8 ppm Check_Symmetry->Result_Meta No (ABCD Pattern)

Figure 1: Analytical workflow for differentiating regioisomers. NMR is the confirmation step.[3]

Workflow 2: MS Fragmentation Limitation

This diagram illustrates why Mass Spec alone fails (Convergent Fragmentation).

MS_Fragmentation Meta m-Tolyl Isomer (Precursor) McLafferty McLafferty Rearrangement (Loss of Propene) Meta->McLafferty Para p-Tolyl Isomer (Precursor) Para->McLafferty Ion_119 Fragment m/z 119 (Base Peak) McLafferty->Ion_119 Ion_91 Fragment m/z 91 (Tropylium) Ion_119->Ion_91 - CO Ambiguity AMBIGUOUS RESULT Cannot Differentiate Ion_119->Ambiguity Ion_91->Ambiguity

Figure 2: Convergent fragmentation pathways in MS rendering it non-specific for isomer ID.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74284, 4'-Methylvalerophenone. Retrieved from [Link]

  • Westphal, F., et al. (2009). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure.[4] Forensic Science International.[1][4] (Demonstrates the NMR logic for valerophenone derivatives). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Valerophenone derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for IR OOP bending rules).

Sources

A Comparative Guide to Establishing HPLC Retention Time Standards for m-Methylvalerophenone and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and comparing High-Performance Liquid Chromatography (HPLC) retention time standards for m-methylvalerophenone. Given the scarcity of commercially available certified reference standards for this specific compound, this document focuses on the principles and methodologies for developing a robust, in-house standard. We will compare analytical strategies, focusing on column chemistries and mobile phase compositions that are critical for achieving accurate and reproducible results, particularly in the context of separating positional isomers.

Introduction: The Analytical Challenge of Novel Psychoactive Substances

m-Methylvalerophenone (3-methylvalerophenone) is a substituted cathinone, a class of compounds that represents a significant and ever-evolving group of new psychoactive substances (NPS).[1] Accurate analytical identification is paramount for forensic, clinical, and research applications. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, with retention time (tR) being a primary identification parameter.

However, the constant emergence of new derivatives means that certified reference materials are often unavailable.[1] Furthermore, the existence of positional isomers, such as ortho-, meta-, and para-methylvalerophenone, presents a significant chromatographic challenge. These isomers have identical mass-to-charge ratios (m/z), making their distinction by mass spectrometry impossible without prior chromatographic separation. This guide addresses this challenge directly by comparing HPLC methodologies designed to resolve these closely related structures.

Part 1: Foundational Methodology for a Baseline Retention Time Standard

The first step in establishing a retention time standard is to develop a reliable analytical method. For synthetic cathinones and related compounds, reversed-phase HPLC is the most common and effective approach.[2][3] A C18 column is the universal workhorse for this application due to its versatility and wide availability.[2]

Benchmark Protocol: Reversed-Phase HPLC with C18 Column

This protocol outlines a starting point for the analysis of m-methylvalerophenone, designed to provide a reproducible retention time under standard conditions.

Objective: To establish a baseline retention time for m-methylvalerophenone using a standard C18 column.

Materials:

  • HPLC System: A standard HPLC or UHPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A robust C18 column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4][5]

  • Sample: m-Methylvalerophenone standard of confirmed purity (see Part 3), dissolved in methanol or mobile phase at 1 mg/mL for a stock solution, then diluted to ~10 µg/mL for analysis.[2][6]

Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) at a flow rate of 0.4 mL/min until a stable baseline is achieved. Set the column temperature to 40°C.[5][7]

  • Sample Injection: Inject 5 µL of the prepared sample solution.[6]

  • Gradient Elution:

    • 0.0 - 0.5 min: Hold at 10% B.

    • 0.5 - 6.0 min: Linear gradient from 10% to 90% B.

    • 6.0 - 7.0 min: Hold at 90% B.

    • 7.0 - 7.1 min: Return to 10% B.

    • 7.1 - 9.0 min: Hold at 10% B for re-equilibration.

  • Data Acquisition: Monitor the elution profile at a wavelength of 254 nm. Valerophenone and its derivatives exhibit strong absorbance in this UV region.[8]

  • Retention Time Determination: The time at which the apex of the m-methylvalerophenone peak elutes is recorded as the retention time (tR). Repeat injections (n=3) to ensure reproducibility.

Part 2: A Comparative Analysis of Column Chemistries for Isomer Separation

While a C18 column provides a baseline, it often fails to adequately resolve positional isomers. The subtle differences in polarity between ortho-, meta-, and para-substituted compounds may not be sufficient for separation based on the hydrophobic interactions that dominate C18 chromatography.

The Superiority of Phenyl-Based Stationary Phases

To resolve positional isomers of aromatic compounds, a stationary phase that offers alternative separation mechanisms is required. A Phenyl-Hexyl or other phenyl-based column provides a secondary separation mechanism through π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the analyte.[9] This interaction is highly sensitive to the position of substituents on the analyte's ring, enabling the separation of isomers that co-elute on a C18 column.

Comparative Performance Data

The following table presents expected retention time data for the three positional isomers of methylvalerophenone on a standard C18 column versus a Phenyl-Hexyl column under identical gradient conditions as described in Part 1. This data illustrates the enhanced selectivity provided by the phenyl stationary phase.

CompoundIsomer PositionExpected tR on C18 Column (min)Expected tR on Phenyl-Hexyl Column (min)Resolution (Rs) on Phenyl-Hexyl
o-MethylvalerophenoneOrtho (2-Methyl)5.155.30-
m-MethylvalerophenoneMeta (3-Methyl)5.155.55> 1.5
p-MethylvalerophenonePara (4-Methyl)5.205.90> 2.0

Analysis of Comparison:

  • On the C18 column , the ortho- and meta- isomers are expected to co-elute or be very poorly resolved, making unambiguous identification by retention time impossible.

  • On the Phenyl-Hexyl column , the π-π interactions provide sufficient selectivity to resolve all three isomers into distinct peaks, allowing for confident identification and the establishment of unique retention time standards for each.[7]

Part 3: Establishing a Self-Validating In-House Standard

A retention time is only as trustworthy as the standard used to generate it. Without a commercial supplier, an in-house standard must be rigorously validated. The identity and purity of the synthesized or acquired material must be confirmed using an orthogonal technique that provides structural information, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, before it can be used as an HPLC standard.[2]

Workflow for In-House Standard Validation

The following diagram outlines the necessary steps to create a scientifically valid retention time standard.

G cluster_0 Phase 1: Material Verification cluster_1 Phase 2: Method Development & Standardization A Acquire or Synthesize m-Methylvalerophenone B Structural Confirmation (GC-MS, NMR) A->B C Purity Assessment (e.g., >98%) B->C D Develop HPLC Method (See Part 1 & 2) C->D Verified Standard E Method Validation (Precision, Linearity, etc.) D->E F Establish Reference tR (Mean ± SD of n>10 injections) E->F G Compare Unknown Sample tR to Reference Standard tR F->G Use for Routine Analysis

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-M-Tolyl-pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity: 1-(3-methylphenyl)pentan-1-one CAS (Analog Reference): 20359-57-3 (General isomer reference) Chemical Class: Aromatic Ketone / Synthetic Precursor[1][2]

Part 1: Risk Assessment & Hazard Context

From the Desk of the Senior Application Scientist:

Handling 1-M-Tolyl-pentan-1-one requires a shift in mindset from "routine solvent handling" to "bioactive precursor management." While structurally an aromatic ketone, its proximity to the synthetic cathinone scaffold (e.g., Pyrovalerone analogs) necessitates that we treat it as a pharmacologically active Research Chemical (RC) until proven otherwise.

The Core Hazards:

  • Lipophilicity & Dermal Absorption: The pentyl chain combined with the tolyl ring creates a highly lipophilic molecule. It will readily cross the stratum corneum. Standard nitrile gloves offer finite protection against this permeation.

  • Inhalation Toxicity: As a ketone precursor, vapors may cause respiratory tract irritation and Central Nervous System (CNS) depression (drowsiness, dizziness).

  • Unknown Bioactivity: In drug development, precursors often share partial receptor affinity with their end-products. Universal Precautions are mandatory.

Part 2: PPE Selection Matrix

Standard lab PPE is insufficient for direct manipulation of this substance outside a closed system.

1. Hand Protection (The Critical Barrier)

Protocol: Double-gloving is mandatory .

  • Inner Layer: 4 mil Nitrile (Inspection grade).

  • Outer Layer: 5-8 mil Nitrile (Extended cuff).

  • Spill Response: Silver Shield® (Laminate) or Butyl Rubber.

Glove MaterialEstimated Breakthrough TimeRecommendation
Nitrile (Thin) < 15 MinutesSplash protection only. Change immediately upon contact.
Nitrile (Thick) 30-60 MinutesGood for general handling. Degradation by ketones is cumulative.
Latex NOT RECOMMENDED Poor resistance to aromatic ketones.
Laminate (PE/EVOH) > 4 HoursMandatory for spill cleanup or prolonged immersion.
2. Respiratory Protection
  • Primary Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Emergency/Spill): Full-face respirator with Organic Vapor (OV) cartridges (Black label) + P100 pre-filter.

    • Why? Ketone vapors have poor warning properties (olfactory fatigue). Half-masks leave eyes exposed to irritating vapors.

3. Eye & Body Protection[3][4][5][6]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the splash risk of low-viscosity ketones.

  • Body: 100% Cotton Lab Coat (Fire Resistant preferred) + Chemical Resistant Apron (Rubber/Neoprene) during transfer of volumes >100mL.

Part 3: Operational Handling Protocol
Workflow Diagram: Safe Handling Loop

This logic flow ensures that safety checks are integral to the experimental process, not an afterthought.

SafeHandling Start START: Task Assessment VolCheck Volume > 10mL? Start->VolCheck Syringe Use Glass Syringe (Luer Lock) VolCheck->Syringe No Cannula Cannula Transfer (Positive Pressure) VolCheck->Cannula Yes Hood Execute in Fume Hood (Sash @ 18 inches) Syringe->Hood Static Ground All Glassware (Static Dissipation) Cannula->Static Required Static->Hood Waste Quench/Disposal (Non-Halogenated) Hood->Waste

Caption: Decision logic for transferring this compound based on volume, prioritizing containment.

Step-by-Step Handling Procedures

A. Weighing & Aliquoting (The High-Risk Zone)

  • Static Control: Aromatic ketones in glass vials can build static charge. Use an anti-static gun or wipe the vial exterior with a damp lint-free wipe before opening.

  • The "Transfer Rule": Never pour this chemical.

    • Small Volumes (<10mL): Use a glass syringe with a long stainless steel needle. Avoid plastic syringes (plunger rubber may swell).

    • Large Volumes (>10mL): Use positive pressure cannulation (double-ended needle) or a peristaltic pump with chemically compatible tubing (e.g., Tygon Chemical).

B. Reaction Setup

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. This compound is combustible; displacing oxygen minimizes fire risk.

  • Temperature Control: If heating, use a silicone oil bath or heating block. Never use an open flame or heat gun near the open vessel.

Part 4: Emergency Response & Disposal
Spill Management (Decision Tree)

Scenario: You have spilled 50mL of this compound inside the hood.

  • Alert: Announce the spill. Keep sash low.

  • PPE Upgrade: Don Silver Shield® gloves over your nitrile gloves.

  • Absorb: Do NOT use water (immiscible). Use vermiculite, sand, or specialized organic solvent pads.

  • Clean: Wipe surface with ethanol or isopropanol after bulk removal to solubilize the oily residue.

  • Dispose: Collect all debris into a sealed bag, then into the solid hazardous waste drum.

Waste Disposal Plan
  • Classification: Non-Halogenated Organic Solvent Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or halogenated waste (DCM) if possible, to keep disposal costs lower and prevent side reactions.

  • Labeling: Must be fully spelled out: "1-(3-methylphenyl)pentan-1-one Solution". Do not use abbreviations like "Tolyl-Pent".

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7] United States Department of Labor. [Link][7]

  • PubChem. (n.d.). Compound Summary: 1-(3-methylphenyl)pentan-1-one.[1][2] National Library of Medicine. [Link]

Sources

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